molecular formula C7H7ClF3N3 B164484 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine CAS No. 138949-13-0

3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Cat. No.: B164484
CAS No.: 138949-13-0
M. Wt: 225.6 g/mol
InChI Key: YGPUMJSRBNTPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine (CAS 138949-13-0) is a chemical compound with the molecular formula C7H7ClF3N3 and a molecular weight of 225.60 g/mol . This reagent belongs to the class of trifluoromethylpyridine (TFMP) derivatives, a key structural motif in developing active ingredients for agrochemical and pharmaceutical research . The combination of the fluorine atom's unique physicochemical properties—such as its high electronegativity and small van der Waals radius—with the pyridine moiety can significantly influence a molecule's biological activity, metabolism, and biomolecular affinity . In industrial research, TFMP derivatives are vital intermediates. Over 20 TFMP-containing agrochemicals have been assigned ISO common names, with applications as herbicides, insecticides, and fungicides . Furthermore, these derivatives are increasingly valuable in pharmaceutical discovery; several candidates are in clinical trials, building on the success of approved TFMP-based drugs like the antiviral tipranavir . Specific patents indicate that this compound and its structural analogs serve as key intermediates in synthesizing heterocyclic modulators for therapeutic targets, such as GPR119, for disease treatment . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet for detailed handling information. The compound should be stored in a cool, dark place under an inert atmosphere, preferably in a freezer at -20°C .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3/c1-14(12)6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPUMJSRBNTPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371540
Record name 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138949-13-0
Record name 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138949-13-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine, a valuable compound for researchers and professionals in drug development. This document details the necessary precursors, intermediates, and reaction conditions, presenting quantitative data in structured tables and outlining experimental protocols.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process. The pathway commences with the formation of the key precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. This is followed by a nucleophilic substitution with hydrazine hydrate to yield the intermediate, 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine. The final step involves the selective N-methylation of the hydrazinyl group to produce the target molecule.

Synthesis_Pathway A Starting Materials (e.g., 2-chloro-5-(chloromethyl)pyridine) B Step 1: Chlorination & Fluorination A->B Reagents: Cl2, SbCl3, HF C 2,3-dichloro-5-(trifluoromethyl)pyridine B->C D Step 2: Hydrazinolysis C->D Reagents: Hydrazine hydrate E 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine D->E F Step 3: N-Methylation E->F Reagents: Methylating agent (e.g., CH3I) G This compound F->G Step1_Workflow cluster_prep Preparation and Chlorination cluster_ring_chlorination Ring Chlorination cluster_fluorination Fluorination and Purification A Charge reactor with 2-chloro-5-(chloromethyl)pyridine B Introduce chlorine gas A->B C Heat the reaction mixture B->C D Monitor reaction progress (e.g., by GC) C->D E Obtain 2-chloro-5-(trichloromethyl)pyridine D->E F Transfer to a new vessel E->F G Add SbCl3 catalyst F->G H Introduce chlorine gas and heat G->H I Obtain 2,3-dichloro-5-(trichloromethyl)pyridine H->I J Transfer to fluorination vessel I->J K Add hydrogen fluoride (HF) J->K L Reaction under controlled temperature K->L M Work-up: Washing, distillation L->M N Obtain 2,3-dichloro-5-(trifluoromethyl)pyridine M->N

An In-depth Technical Guide to 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the physicochemical properties, a proposed synthesis protocol, and a workflow for 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine. This pyridine derivative, identified by CAS number 138949-13-0, is a compound of interest for researchers in medicinal chemistry and drug discovery due to its unique structural features, which include a trifluoromethyl group that can enhance metabolic stability and a hydrazinyl moiety that can serve as a key pharmacophore or a synthetic handle for further molecular elaboration.[1] This document is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is not extensively available in the public domain, a summary of predicted properties has been compiled to guide initial research efforts. These computational predictions offer valuable insights into the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 138949-13-0[1]
Molecular Formula C₇H₇ClF₃N₃[2]
Molecular Weight 225.6 g/mol [2]
Exact Mass 225.02800 Da[2]
Topological Polar Surface Area (PSA) 42.2 Ų[2]
Predicted LogP (XLogP3) 2.764[2]
Predicted Density 1.471 g/cm³[2]
Predicted Boiling Point 72 °C[2]
Predicted Flash Point 113.1 °C[2]

Note: The properties listed in the table are predicted values and should be confirmed through experimental validation.

Proposed Experimental Synthesis Protocol

The following is a proposed laboratory-scale synthesis protocol for this compound. This method is based on established synthetic routes for analogous 2-hydrazinylpyridines, which typically involve the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with a hydrazine derivative.[3]

Reaction: Nucleophilic Aromatic Substitution

Starting Materials:

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

  • Methylhydrazine

  • Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate) - optional, to scavenge HCl byproduct

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent). Dissolve the starting material in a suitable anhydrous solvent.

  • Addition of Reagents: While stirring, add methylhydrazine (1.1 to 1.5 equivalents) to the solution. If a base is used, it can be added at this stage (1.1 to 1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., hydrochloride salt of the base) has formed, it can be removed by filtration. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water or a saturated sodium bicarbonate solution to remove any remaining acid or salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After drying, the solvent is evaporated, and the crude product is purified. Purification can be achieved by column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) as the eluent.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Proposed Synthesis Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis of this compound.

SynthesisWorkflow Start Starting Materials: - 2,3-Dichloro-5-(trifluoromethyl)pyridine - Methylhydrazine - Anhydrous Solvent Reaction Nucleophilic Aromatic Substitution (Reflux) Start->Reaction Workup Work-up: - Cool to RT - Filter (if necessary) - Evaporate Solvent Reaction->Workup Extraction Extraction: - Dissolve in Organic Solvent - Wash with Water/Bicarbonate - Dry Organic Layer Workup->Extraction Purification Purification: - Evaporate Solvent - Column Chromatography Extraction->Purification FinalProduct Final Product: This compound Purification->FinalProduct Characterization Characterization: - NMR - MS - IR FinalProduct->Characterization

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

To date, there is no publicly available information regarding the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Further investigation through biological screening and mechanistic studies is required to elucidate its potential therapeutic applications.

Conclusion

This technical guide provides a summary of the available information on this compound. While experimental data on its physicochemical properties and biological activity are limited, the provided predicted data and a proposed synthesis protocol offer a solid starting point for researchers. The unique combination of functional groups in this molecule suggests that it is a promising scaffold for the development of novel chemical entities with potential applications in drug discovery and development. It is recommended that the predicted properties and the proposed synthesis be experimentally validated.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine. These predictions are derived from the known substituent effects of chloro, methylhydrazinyl, and trifluoromethyl groups on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.0Doublet (d)~2.5 Hz
H-68.2 - 8.4Doublet (d)~2.5 Hz
NH4.0 - 5.0Broad Singlet (br s)-
N-CH₃3.0 - 3.3Singlet (s)-
NH₂3.5 - 4.5Broad Singlet (br s)-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)
C-2155 - 160Singlet
C-3115 - 120Singlet
C-4135 - 140Quartet (q)
C-5120 - 125Quartet (q)
C-6145 - 150Quartet (q)
CF₃120 - 125Quartet (q)
N-CH₃40 - 45Singlet

Structural Diagram and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the conventional numbering system used for the NMR assignments.

Caption: Chemical structure and atom numbering of this compound.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds like the one discussed. This protocol can be adapted for the specific instrumentation and sample available.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The workflow for NMR data acquisition is outlined below.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation instrument Instrument Setup & Shimming prep->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq processing Data Processing (FT, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis & Interpretation processing->analysis

Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: Typically 10-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to simplify the spectrum.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 scans or more, as the natural abundance of ¹³C is low.

This theoretical guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine. Due to the absence of published mass spectra for this specific compound, this document outlines a robust experimental protocol for its analysis and presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of related chemical structures. This guide is intended to serve as a foundational resource for researchers undertaking the analytical characterization of this and similar novel pyridine derivatives.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) conditions. The fragmentation is expected to be driven by the presence of the methylhydrazinyl group, the chloro and trifluoromethyl substituents, and the aromatic pyridine ring. The molecular weight of the parent compound is approximately 239.5 g/mol . The presence of chlorine will result in a characteristic M+2 isotope peak with roughly one-third the intensity of the molecular ion peak.

m/z (Predicted) Proposed Fragment Structure Interpretation
239/241[C₇H₇ClF₃N₃]⁺Molecular Ion (M⁺)
224/226[C₆H₄ClF₃N₃]⁺Loss of a methyl radical (•CH₃)
210/212[C₇H₇ClF₃N]⁺Loss of the hydrazinyl moiety (•N₂H₃)
195/197[C₆H₄ClF₃N]⁺Loss of the entire methylhydrazinyl group (•NHNHCH₃)
180[C₆H₄F₃N]⁺Loss of chlorine from the m/z 210/212 fragment
145[C₅H₂F₃N]⁺Loss of chlorine and HCN from the pyridine ring structure
69[CF₃]⁺Trifluoromethyl cation

Experimental Protocols

A generalized yet detailed experimental protocol for the mass spectrometric analysis of this compound is provided below. This protocol is designed to be adaptable to various mass spectrometry platforms.

Sample Preparation
  • Solubilization: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration range of 1-10 µg/mL using the same solvent. The optimal concentration should be determined empirically to achieve a strong signal without saturating the detector.

  • Internal Standard: If quantitative analysis is required, add an appropriate internal standard to the working solution.

Instrumentation and Data Acquisition
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. A quadrupole mass spectrometer can also be used for routine analysis.

  • Ionization Source: Electron Ionization (EI) is a standard method for generating fragment-rich spectra of volatile and semi-volatile organic compounds. A typical electron energy of 70 eV should be used.

  • Sample Introduction: For a pure, solid sample, a direct insertion probe can be utilized. For analysis of complex mixtures or to ensure sample purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

    • GC Conditions (if applicable):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Parameters:

    • Scan Range: m/z 40-500 to ensure capture of the molecular ion and all significant fragments.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature (for GC-MS): 280 °C.

    • Data Acquisition Mode: Full scan mode for qualitative analysis and fragmentation pattern determination. For enhanced sensitivity and quantitative analysis, Selected Ion Monitoring (SIM) can be employed.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [M]⁺ m/z 239/241 F1 [M-CH₃]⁺ m/z 224/226 M->F1 - •CH₃ F2 [M-N₂H₃]⁺ m/z 210/212 M->F2 - •N₂H₃ F3 [M-NHNHCH₃]⁺ m/z 195/197 M->F3 - •NHNHCH₃ F6 [CF₃]⁺ m/z 69 M->F6 fragmentation F4 [F2-Cl]⁺ m/z 180 F2->F4 - •Cl F5 [F3-Cl-HCN]⁺ m/z 145 F3->F5 - •Cl, -HCN

Caption: Predicted EI fragmentation of the target compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the mass spectrometry analysis of a novel compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing and Interpretation Prep1 Sample Weighing and Solubilization Prep2 Dilution to Working Concentration Prep1->Prep2 Prep3 Addition of Internal Standard (Optional) Prep2->Prep3 Intro Sample Introduction (GC or Direct Probe) Prep3->Intro Ion Ionization (Electron Ionization) Intro->Ion Sep Mass Separation (TOF, Orbitrap, or Quadrupole) Ion->Sep Det Detection Sep->Det Acq Data Acquisition (Full Scan or SIM) Det->Acq Proc Spectrum Processing and Peak Identification Acq->Proc Interp Fragmentation Pattern Analysis and Structure Elucidation Proc->Interp

Caption: General workflow for mass spectrometry analysis.

Crystal Structure of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine: A Technical Guide to its Determination

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine has not been deposited in publicly accessible crystallographic databases. Therefore, this guide provides a comprehensive, generalized protocol for the determination and analysis of the crystal structure of a small organic molecule of this nature, in line with best practices in the field of X-ray crystallography.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical and physical properties. For pharmaceutical compounds such as this compound, a substituted pyridine derivative, the precise crystal structure informs on intermolecular interactions, polymorphism, solubility, and binding affinity to biological targets. Single-crystal X-ray diffraction (XRD) remains the definitive method for obtaining this detailed structural information.[1][2]

This technical guide outlines the complete experimental workflow for determining the crystal structure of a novel small organic compound, from crystallization to final structure refinement and validation.

Quantitative Data Presentation

The culmination of a successful crystal structure determination is a set of precise quantitative data that describes the molecule's geometry and its arrangement in the crystal lattice. The following table summarizes the key crystallographic parameters that would be determined for this compound.

Parameter Description Value
Empirical Formula The simplest whole-number ratio of atoms in the compound.C₇H₇ClF₃N₃
Formula Weight The sum of the atomic weights of the atoms in the empirical formula.225.60 g/mol
Crystal System One of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell.Data Not Available
Space Group The specific symmetry group of the crystal, describing all symmetry operations.Data Not Available
Unit Cell Dimensions
a (Å)Length of the 'a' axis of the unit cell.Data Not Available
b (Å)Length of the 'b' axis of the unit cell.Data Not Available
c (Å)Length of the 'c' axis of the unit cell.Data Not Available
α (°)Angle between the 'b' and 'c' axes.Data Not Available
β (°)Angle between the 'a' and 'c' axes.Data Not Available
γ (°)Angle between the 'a' and 'b' axes.Data Not Available
Volume (ų)The volume of the unit cell.Data Not Available
Z The number of molecules per unit cell.Data Not Available
Calculated Density (g/cm³)The theoretical density of the crystal calculated from the formula weight and unit cell volume.Data Not Available
Radiation Wavelength (Å)The wavelength of the X-rays used for the diffraction experiment (e.g., Mo Kα or Cu Kα).Data Not Available
Temperature (K)The temperature at which the diffraction data was collected.Data Not Available
Reflections Collected The total number of diffraction spots measured.Data Not Available
Independent Reflections The number of unique reflections after accounting for symmetry.Data Not Available
R-factors Indicators of the quality of the fit between the crystallographic model and the experimental diffraction data.
R1Conventional R-factor.Data Not Available
wR2Weighted R-factor based on all reflections.Data Not Available
Goodness-of-Fit (S) An indicator of the overall quality of the refinement. A value close to 1 is ideal.Data Not Available

Experimental Protocols

The determination of a small molecule crystal structure is a multi-step process that requires careful execution.

Crystallization

The first and often most challenging step is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[1]

Methodology: Slow Evaporation

  • Solvent Selection: Screen a variety of organic solvents to find one in which the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but result in a supersaturated solution upon slow cooling or evaporation.[3]

  • Solution Preparation: Prepare a near-saturated solution of this compound in the chosen solvent in a clean vial.

  • Evaporation: Cover the vial with a cap containing small perforations to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

Alternative Methodology: Vapor Diffusion

  • Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "precipitant"). Place this solution in a small, open vial.

  • Outer Reservoir: Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the precipitant solution, reducing the solubility of the compound and inducing crystallization.[4]

Single-Crystal X-ray Diffraction

Methodology: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam and rotated. The resulting diffraction pattern of spots (reflections) is recorded on a detector.[1][5]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This step also involves indexing the reflections and determining the crystal's space group.[1]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms in the structure.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns, as indicated by the R-factors.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using software tools to check for geometric consistency and other potential issues. The complete structural data is then prepared for deposition in a crystallographic database.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the experimental processes described.

Caption: Experimental workflow for small molecule crystal structure determination.

G cluster_refinement Structure Refinement Cycle Refine Least-Squares Refinement Model Atomic Model (x, y, z, Uiso/Uij) Refine->Model Update Parameters Map Electron Density Map (Fo-Fc) Refine->Map Calculate Difference Fc Calculated Data (Fc) Model->Fc Calculate Fo Observed Data (Fo) Fo->Refine Fc->Refine Compare with Map->Model Interpret & Modify

Caption: Iterative cycle of crystallographic structure refinement.

References

Technical Data Sheet: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 138949-13-0

Disclaimer: This document summarizes the currently available public information for the compound with CAS number 138949-13-0. A comprehensive literature search did not yield detailed experimental protocols, in-depth spectroscopic characterization data, or specific studies on its biological activity and mechanism of action. Therefore, this document provides a summary of basic physicochemical properties and general information on related compounds, but it does not constitute an in-depth technical guide or whitepaper.

Chemical Identity and Physicochemical Properties

IUPAC Name: 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine

This section summarizes the key chemical identifiers and physical properties of the compound.

PropertyValueSource
Molecular Formula C₇H₇ClF₃N₃Not specified
Molecular Weight 225.6 g/mol Not specified
Density 1.471 g/cm³Not specified
Boiling Point 263.4 °C at 760 mmHgNot specified
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature

Spectroscopic and Characterization Data

A detailed search of scientific databases and literature did not reveal publicly available spectroscopic data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), or Infrared (IR) spectra for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine.

Synthesis and Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine are not available in the public domain. However, a general synthetic approach for 2-hydrazinylpyridine derivatives involves the nucleophilic substitution of a halogen on the pyridine ring with hydrazine. A generalized reaction scheme is presented below.

Illustrative Synthesis of 2-Hydrazinylpyridine Derivatives

A common method for the synthesis of 2-hydrazinylpyridines is the reaction of a 2-halopyridine with hydrazine hydrate.[1][2] The reaction is typically carried out in a suitable solvent and may require elevated temperatures.

G cluster_reactants Reactants reactant1 2-Halo-3-chloro-5-(trifluoromethyl)pyridine product 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine reactant1->product reactant2 Methylhydrazine reactant2->product 2 reagents Solvent (e.g., Ethanol, Dioxane) Heat

Caption: Generalized synthetic pathway for 2-hydrazinylpyridine derivatives.

Note: This is a generalized representation and not a specific, validated protocol for the synthesis of CAS 138949-13-0. Reaction conditions such as solvent, temperature, and reaction time would require optimization for this specific compound.

Biological Activity and Mechanism of Action

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine.

However, the trifluoromethylpyridine moiety is a known pharmacophore and is present in a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical fields.[3][4] Compounds containing this scaffold have been developed as insecticides, fungicides, and herbicides.[5] The trifluoromethyl group often enhances metabolic stability and cell membrane permeability of molecules.[6]

Conceptual Applications of Trifluoromethylpyridine Derivatives

The following diagram illustrates the potential applications of the broader class of trifluoromethylpyridine compounds based on existing research on related molecules.

G cluster_agrochemical Agrochemical Applications cluster_pharmaceutical Pharmaceutical Applications Insecticides Insecticides Fungicides Fungicides Herbicides Herbicides Antiviral Antiviral Anticancer Anticancer Other Therapeutics Other Therapeutics Core Trifluoromethylpyridine Core Structure Core->Insecticides Core->Fungicides Core->Herbicides Core->Antiviral Core->Anticancer Core->Other Therapeutics

Caption: Potential applications of trifluoromethylpyridine derivatives.

Safety, Handling, and Storage

For related hydrazine and pyridine compounds, general safety precautions include:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from a supplier before handling this compound.

Conclusion

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine is a chemical compound for which there is a significant lack of detailed, publicly available scientific information. While its basic physicochemical properties are known, there is no data on its spectroscopic characteristics, specific synthetic protocols, or biological activity. The presence of the trifluoromethylpyridine moiety suggests potential for biological activity, a hypothesis that would require empirical validation through dedicated research. Researchers and drug development professionals interested in this compound should consider this lack of data as a starting point for novel investigation.

References

Mechanism of action of trifluoromethylpyridine derivatives in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethylpyridine Derivatives in Biological Systems

Introduction

Trifluoromethylpyridine (TFMP) derivatives represent a pivotal class of heterocyclic compounds in modern agrochemical and pharmaceutical research.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine scaffold confers a unique combination of physicochemical properties that significantly enhance biological activity.[3][4] The high electronegativity and steric properties of the trifluoromethyl group can improve metabolic stability, increase lipophilicity for better membrane penetration, and enhance binding affinity to target proteins.[1][3] These attributes have led to the successful development of TFMP derivatives as potent herbicides, insecticides, fungicides, and therapeutic agents for a wide array of diseases, including cancer.[2][5] This guide provides a detailed examination of the core mechanisms of action through which these derivatives exert their biological effects, focusing on kinase inhibition, enzyme inhibition in metabolic pathways, and modulation of neurotransmitter receptors.

Mechanism of Action: Kinase Inhibition in Oncology

A primary mechanism of action for many pharmaceutical TFMP derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[3] Dysregulation of kinases is a hallmark of many cancers, making them a key therapeutic target.[6] TFMP derivatives have been successfully developed as potent inhibitors of several kinase families, most notably in the MAPK/ERK and PI3K/AKT/mTOR pathways.

Targeting the RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival.[7] Mutations in the B-Raf kinase, a key component of this pathway, are found in a high percentage of human cancers, with the V600E substitution being the most common.[8] This mutation leads to constitutive activation of the kinase and uncontrolled cell growth.[8]

Several TFMP-containing compounds function as selective B-Raf inhibitors.[8][9] They typically act as Type I or Type II ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of its downstream target, MEK.[10][11] This blockade halts the signal transduction cascade, leading to suppressed cell proliferation and the induction of apoptosis in cancer cells harboring the B-Raf mutation.[7][8]

MAPK_Pathway receptor Growth Factor Receptor ras RAS receptor->ras Activates braf B-RAF ras->braf Activates mek MEK braf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus tf Transcription Factors (e.g., c-Jun, c-Fos) proliferation Cell Proliferation, Survival, Differentiation tf->proliferation Regulates nucleus->tf inhibitor Trifluoromethylpyridine Derivative (RAF Inhibitor) inhibitor->braf Inhibits

Caption: MAPK signaling pathway with inhibition by a TFMP derivative.

Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling axis that governs cell growth, metabolism, and survival. Its deregulation is common in many human tumors.[12] Certain TFMP derivatives have been developed as potent pan-class I PI3K and mTOR inhibitors.[12] These dual inhibitors bind to the ATP-binding site of PI3K and mTOR, blocking their catalytic activity. This action prevents the phosphorylation of downstream effectors like AKT and S6K, ultimately leading to reduced protein synthesis, cell growth, and proliferation.[12]

Quantitative Data: Kinase Inhibitor Potency

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound ClassTarget Kinase(s)Cell LineIC50 (nM)
5-Trifluoromethyl-2-aminopyrimidineFLT3 / CHK1MV4-11< 4 nM
Pyrazolopyridine Derivative (19)B-Raf (V600E)Enzyme Assay5 nM
EncorafenibB-Raf (V600E)Enzyme Assay0.35 nM

Data sourced from references[7][9][13].

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 of a TFMP inhibitor against a target kinase.[14]

  • Compound Preparation: A serial dilution of the TFMP inhibitor is prepared in DMSO. These solutions are further diluted in a kinase assay buffer to achieve the desired final concentrations.

  • Reaction Mixture Preparation: In a 384-well plate, the target kinase, the substrate peptide, and ATP are combined in the kinase assay buffer.

  • Initiation of Reaction: The diluted TFMP inhibitor is added to the wells to initiate the kinase reaction. A control group with DMSO but no inhibitor is included. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A reagent designed to detect the amount of ADP produced (e.g., ADP-Glo™) is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

  • Signal Generation: A detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: The plate is read using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • IC50 Calculation: Kinase activity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow prep 1. Prepare Serial Dilution of TFMP Inhibitor incubate 3. Add Inhibitor & Incubate prep->incubate mix 2. Prepare Reaction Mixture (Kinase, Substrate, ATP) mix->incubate detect 4. Add ADP Detection Reagent (Terminate Reaction) incubate->detect read 5. Measure Luminescence detect->read analyze 6. Calculate IC50 Value read->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Mechanism of Action: ACCase Inhibition in Herbicides

In the agrochemical sector, a prominent mechanism for TFMP derivatives is the inhibition of Acetyl-CoA Carboxylase (ACCase).[1][4] This enzyme is essential for the biosynthesis of fatty acids, which are critical components of plant cell membranes.[15]

The Role of ACCase in Fatty Acid Synthesis

ACCase catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[15][16] By inhibiting this enzyme, TFMP-containing herbicides, such as those in the aryloxyphenoxypropionate ("FOP") class, block the production of the building blocks needed for lipid synthesis.[15][17] This disruption of membrane formation and integrity is particularly detrimental to the rapidly growing meristematic tissues (growing points) of grasses, leading to chlorosis, necrosis, and eventual plant death.[15] Broadleaf plants are generally resistant due to a less sensitive form of the ACCase enzyme.[15]

Fatty_Acid_Synthesis acetyl Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl->accase malonyl Malonyl-CoA fas Fatty Acid Synthase Complex malonyl->fas accase->malonyl fatty_acids Fatty Acids fas->fatty_acids lipids Lipids & Cell Membranes fatty_acids->lipids inhibitor TFMP Herbicide (e.g., Fluazifop-butyl) inhibitor->accase Inhibits

Caption: Inhibition of fatty acid synthesis by an ACCase-inhibiting herbicide.

Quantitative Data: ACCase Inhibitor Activity

The activity of ACCase inhibitors can be demonstrated through dose-response experiments measuring enzyme activity at various herbicide concentrations.

Herbicide ClassExample CompoundTarget EnzymeEffect
AryloxyphenoxypropionateHaloxyfopACCase~40% inhibition at 1 µM
AryloxyphenoxypropionateFluazifop-butylACCasePotent inhibition of grass ACCase
CyclohexanedioneSethoxydimACCasePotent inhibition of grass ACCase

Data sourced from references[1][15][16].

Experimental Protocol: ACCase Activity Assay

This protocol describes a common method for measuring ACCase activity, adapted from methodologies cited in the literature.[16]

  • Enzyme Extraction: Crude enzyme extracts are prepared from the fresh leaf tissue of a susceptible plant species (e.g., maize). Tissues are homogenized in an extraction buffer and centrifuged to isolate the soluble protein fraction.

  • Inhibitor Preparation: The TFMP herbicide is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Reaction Setup: The assay is conducted in a reaction mixture containing the enzyme extract, buffer, ATP, and the herbicide at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding a radiolabeled substrate, such as NaH¹⁴CO₃. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped by adding an acid (e.g., HCl), which also serves to remove any unreacted ¹⁴CO₂.

  • Quantification: The acid-stable radioactivity, corresponding to the ¹⁴C incorporated into malonyl-CoA, is measured using a liquid scintillation counter.

  • Data Analysis: The rate of product formation is calculated and plotted against the inhibitor concentration to determine the level of inhibition.

ACCase_Assay_Workflow extract 1. Extract ACCase Enzyme from Plant Tissue setup 2. Set up Reaction Mixture (Enzyme, ATP, Herbicide) extract->setup initiate 3. Initiate with Radiolabeled Substrate (NaH¹⁴CO₃) setup->initiate terminate 4. Terminate Reaction with Acid initiate->terminate quantify 5. Measure Radioactivity (Scintillation Counting) terminate->quantify analyze 6. Determine Inhibition Level quantify->analyze

Caption: Workflow for a radiolabel-based ACCase activity assay.

Mechanism of Action: GABA Receptor Modulation

In the central nervous system (CNS), TFMP derivatives can function as modulators of GABA receptors. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its receptors are established targets for anxiolytic, sedative, and antiepileptic drugs.[18][19]

Positive Allosteric Modulation of GABA-A Receptors

GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow chloride ions (Cl⁻) to enter the neuron.[20] This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.

Certain TFMP derivatives act as Positive Allosteric Modulators (PAMs) of GABA-A receptors.[20][21] Unlike direct agonists, PAMs do not bind to the GABA binding site and do not open the channel on their own.[18] Instead, they bind to a distinct, allosteric site on the receptor complex. This binding event induces a conformational change that enhances the effect of GABA, for example, by increasing the frequency or duration of channel opening when GABA is bound.[18][20] The result is a potentiation of the natural inhibitory signal only when and where GABA is being released, which can lead to a more favorable side-effect profile compared to direct agonists.[18][22]

GABAA_Receptor receptor GABA-A Receptor (Chloride Channel) opening Channel Opens receptor->opening Potentiates gaba GABA gaba->receptor Binds to Orthosteric Site pam TFMP Derivative (PAM) pam->receptor Binds to Allosteric Site influx Cl⁻ Influx opening->influx hyper Neuronal Hyperpolarization (Inhibition) influx->hyper

Caption: Positive allosteric modulation of a GABA-A receptor by a TFMP derivative.

Qualitative Data: Effects of GABA-A Receptor PAMs
Modulator TypeBinding SiteEffect on Receptor (in presence of GABA)Biological Outcome
Positive Allosteric Modulator (PAM)Allosteric SiteIncreases Cl⁻ channel opening frequency/durationEnhanced inhibition

Data sourced from references[18][19][20].

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the ion currents flowing across a neuron's membrane in response to GABA and to quantify the effect of a modulator.

  • Cell Preparation: Neurons (either from primary culture or a cell line expressing GABA-A receptors) are prepared on a coverslip.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment and includes a chloride salt.

  • Seal Formation: The micropipette is carefully brought into contact with the membrane of a single neuron. Gentle suction is applied to form a high-resistance "gigaseal" between the pipette and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

  • Voltage Clamp: The neuron's membrane potential is held at a constant value (e.g., -60 mV) using a patch-clamp amplifier.

  • Drug Application: A solution containing GABA is applied to the cell, causing the opening of GABA-A receptors and generating an inward chloride current (at this holding potential), which is recorded by the amplifier.

  • Modulator Testing: After a baseline GABA response is established, GABA is co-applied with the TFMP derivative. The change in the amplitude, duration, or kinetics of the chloride current is measured to quantify the modulatory effect.

  • Data Analysis: The potentiation of the GABA-evoked current by the modulator is calculated as a percentage increase over the baseline response.

Electrophys_Workflow prep 1. Prepare Neuron Culture patch 2. Achieve Whole-Cell Patch-Clamp Configuration prep->patch baseline 3. Record Baseline Current Evoked by GABA Application patch->baseline modulator 4. Co-apply GABA and TFMP Derivative baseline->modulator record 5. Record Modulated Current modulator->record analyze 6. Analyze Current Potentiation record->analyze

Caption: Workflow for patch-clamp electrophysiology to test a GABA-A modulator.

Conclusion

Trifluoromethylpyridine derivatives are a versatile and powerful class of molecules whose biological effects are driven by precise interactions with key cellular targets. Their mechanisms of action are diverse, ranging from the ATP-competitive inhibition of kinases in oncogenic signaling pathways to the disruption of essential metabolic enzymes in plants and the allosteric modulation of inhibitory neurotransmitter receptors in the brain. The unique properties conferred by the TFMP scaffold continue to make it a privileged structure in the design of novel therapeutics and agrochemicals, with ongoing research promising to uncover further applications. A thorough understanding of these underlying mechanisms is critical for the continued development and optimization of next-generation compounds for medicine and agriculture.

References

In-Vitro Screening of Novel Trifluoromethylpyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structure in modern medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] These characteristics have led to the development of numerous TFMP-containing compounds with a wide array of biological activities, from anticancer and antimicrobial to herbicidal and antiviral applications.[2][3] This in-depth technical guide provides a comprehensive overview of the in-vitro screening of novel trifluoromethylpyridine compounds, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows.

Data Presentation: Summary of In-Vitro Activities

The following tables summarize the in-vitro biological activities of various trifluoromethylpyridine derivatives, providing a comparative overview of their potency across different therapeutic and agricultural areas.

Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound 3b Not SpecifiedC32 (Amelanotic Melanoma)24.4[4]
A375 (Melanotic Melanoma)25.4[4]
DU145 (Prostate Cancer)Not Specified[4]
MCF-7/WT (Breast Cancer)Not Specified[4]
PQR309 (Bimiralisib) Pan-Class I PI3K/mTORNot SpecifiedNot Specified[5]
PF-431396 PYK2Not SpecifiedNot Specified[6]
Fluorinated Aminophenylhydrazine 6 Not SpecifiedA549 (Lung Carcinoma)0.64[7]

Table 2: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

Compound IDTargetBacterial/Fungal StrainMIC (µg/mL)Reference
Fluorinated Pyridine Nucleosides (4-7) Not SpecifiedStaphylococcus aureus1.3 - 4.9[8]
Bacillus infantis1.3 - 4.9[8]
Escherichia coli1.3 - 4.9[8]
Stenotrophomonas maltophilia1.3 - 4.9[8]
Compound 7j Not SpecifiedGram-positive bacteria0.25[9]
Compound 6 (Phenoxy derivative) Not SpecifiedStaphylococcus aureus strains1.56 - 3.12[10]
Bacillus subtilis1.56[10]
Enterococcus faecalis3.12[10]
Enterococcus faecium1.56[10]
Compound 18 (Dichloro substitution) Not SpecifiedStaphylococcus aureus strains0.78 - 1.56[10]
Bacillus subtilis< 1.0[10]
Compound 25 Not SpecifiedStaphylococcus aureus strains0.78[10]
Staphylococcus epidermidis1.56[10]
Enterococcus faecium0.78[10]

Table 3: Antiviral and Agrochemical Activities of Trifluoromethylpyridine Derivatives

Compound IDActivityTarget Organism/VirusEC50 / LC50Reference
Compound A16 AntiviralTobacco Mosaic Virus (TMV)18.4 µg/mL[1]
AntiviralCucumber Mosaic Virus (CMV)347.8 µg/mL[1]
Compound A3 AntiviralTobacco Mosaic Virus (TMV)20.2 µg/mL[1]
Compound A10 AntiviralTobacco Mosaic Virus (TMV)54.5 µg/mL[1]
Compound S8 AntiviralCucumber Mosaic Virus (CMV)95.0 µg/mL (protective)[11]
AntiviralCucumber Mosaic Virus (CMV)18.1 µg/mL (inactivation)[11]
Compound S11 AntiviralCucumber Mosaic Virus (CMV)73.9 µg/mL (curative)[11]
Compound E18 InsecticidalMythimna separata38.5 mg/L[12]
Compound E27 InsecticidalMythimna separata30.8 mg/L[12]
Compound 17 AntifungalRhizoctonia solani2.88 - 9.09 µg/mL[13]
AntifungalColletotrichum musae2.88 - 9.09 µg/mL[13]
Compound 6 AntifungalBotrytis cinerea3.31 µg/mL[14]

Experimental Protocols

This section provides detailed methodologies for key in-vitro screening assays relevant to the evaluation of novel trifluoromethylpyridine compounds.

Cytotoxicity and Anticancer Activity

2.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Antimicrobial Activity

2.2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution:

    • Perform two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound with no visible microbial growth.

Target Engagement

2.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment and Heating:

    • Treat intact cells or cell lysates with the test compound or vehicle control.

    • Heat the samples across a range of temperatures.

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection:

    • Detect the amount of soluble target protein at each temperature using methods like Western blotting or ELISA.

  • Data Analysis:

    • A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by trifluoromethylpyridine compounds and a typical experimental workflow for in-vitro screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In-Vitro Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization synthesis Synthesis of Novel Trifluoromethylpyridine Compounds primary_screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) synthesis->primary_screening Test Compounds secondary_screening Secondary Screening (e.g., Target Engagement, Mechanism of Action) primary_screening->secondary_screening Active Hits data_analysis IC50/EC50/MIC Determination secondary_screening->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A typical experimental workflow for the in-vitro screening of novel compounds.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Inhibitor Trifluoromethylpyridine Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by trifluoromethylpyridine compounds.[15][16]

roryt_pathway cluster_nucleus Nucleus RORgt RORγt DNA ROR Response Element (RRE) on DNA RORgt->DNA Coactivator Coactivator Complex RORgt->Coactivator Recruitment IL17 IL-17 Gene Transcription Coactivator->IL17 Activation Inverse_Agonist Trifluoromethylpyridine RORγt Inverse Agonist Inverse_Agonist->RORgt Inhibits Coactivator Recruitment

References

A Technical Guide to the Discovery and Development of Pyridine-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine ring is a vital heterocyclic scaffold in the development of a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[1][2] Its unique chemical properties make it a versatile building block for creating effective crop protection agents.[1][2] The global market for pyridine and its derivatives reflects this importance, with significant demand from the agrochemical sector for use in herbicides, insecticides, and fungicides.[3][4]

Major Classes of Pyridine-Based Agrochemicals

Pyridine-based compounds are integral to modern agriculture due to their diverse biological activities.[5]

Herbicides

Pyridine-based herbicides are primarily used to control broadleaf weeds in various agricultural and non-agricultural settings.[6] Many of these herbicides mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[7][8][9]

Key Examples:

  • Picolinic Acids and Related Compounds: This group includes well-known herbicides such as picloram, clopyralid, triclopyr, and fluroxypyr.[7]

  • Dithiopyr: While a pyridine herbicide, dithiopyr has a different mode of action, inhibiting microtubule assembly.[6][10]

Insecticides

Functionalized pyridine derivatives have shown significant promise as insecticidal agents, particularly as neonicotinoid analogues.[1] These compounds often target the nicotinic acetylcholine receptors (nAChRs) in insects, causing paralysis and death.[1]

Key Examples:

  • Imidacloprid: One of the most widely used insecticides globally, imidacloprid is a chloronicotinyl insecticide with a pyridine ring.[11]

  • Chlorpyrifos: The production of this organophosphate insecticide involves the chlorination of pyridine.[11]

Fungicides

The pyridine scaffold is a crucial component in numerous commercially successful fungicides.[5] These compounds can act on various fungal targets, including uncoupling oxidative phosphorylation in mitochondria.[5]

Key Examples:

  • Fluazinam: A broad-spectrum fungicide that is a potent uncoupler of oxidative phosphorylation.[5]

  • Pyridine Carboxamides: Some of these compounds have shown potential as succinate dehydrogenase inhibitors (SDHIs).[12]

  • Strobilurins: Certain strobilurin fungicides incorporate a pyridine moiety.[13]

Quantitative Data Summary

The efficacy of pyridine-based agrochemicals is determined through various bioassays, with results often presented as IC50, EC50, or LC50 values.

Herbicidal Activity

The following table summarizes the herbicidal activity of selected pyridine-based compounds.

HerbicideTarget Weed(s)Activity MetricValueReference
AminocyclopyrachlorBroadleaf weeds--[11]
ClopyralidBroadleaf weeds--[9]
PicloramBroadleaf weeds--[9]
Insecticidal Activity

The insecticidal activity of novel pyridine derivatives against the cowpea aphid (Aphis craccivora) has been evaluated, demonstrating their potential as neonicotinoid analogues.[14][15]

CompoundTarget PestActivity MetricValue (mg/L)Reference
Compound 1fAphis craccivoraLC500.080[14][15]
Compound 1dAphis craccivoraLC500.098[14][15]
Compound 1cAphis craccivoraLC500.127[14][15]
Fungicidal Activity

Novel pyridine-based compounds have been synthesized and tested for their fungicidal activity against a range of plant pathogens.

CompoundFungal PathogenActivity MetricValue (μg/mL)Reference
Compound A5Fusarium graminearumEC502.53[16][17]
Compound A5Magnaporthe oryzaeEC502.84[16][17]
Compound A5Rhizoctonia solaniEC501.64[16][17]
Compound 3fBotrytis cinereaIC50 (SDH)5.6 (17.3 µM)[12]
Thifluzamide (Reference)Botrytis cinereaIC50 (SDH)7.61 (14.4 µM)[12]

Signaling Pathways and Experimental Workflows

Understanding the mode of action and the discovery process is crucial for developing new pyridine-based agrochemicals.

Mode of Action of Auxin-Mimic Herbicides

Pyridine carboxylic acid herbicides act as mimics of the natural plant hormone auxin.[8] They bind to auxin receptors, leading to a cascade of unregulated gene expression and uncontrolled cell growth, ultimately causing plant death.[9]

Auxin_Mimic_Herbicide_Pathway PyridineHerbicide Pyridine-Based Auxin Mimic Herbicide AuxinReceptor Auxin Receptor (e.g., TIR1/AFB) PyridineHerbicide->AuxinReceptor Binds SCF_Complex SCF Complex AuxinReceptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor Proteins SCF_Complex->Aux_IAA Targets for Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses GeneExpression Uncontrolled Gene Expression ARF->GeneExpression Activates PlantDeath Weed Death GeneExpression->PlantDeath Leads to Agrochemical_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase cluster_commercial Commercialization Screening High-Throughput Screening Lead_ID Lead Identification Screening->Lead_ID Synthesis Synthesis of Analogues Lead_ID->Synthesis Lead_Opt Lead Optimization Synthesis->Lead_Opt Bioassays In Vitro & In Vivo Bioassays Lead_Opt->Bioassays SAR Structure-Activity Relationship (SAR) Bioassays->SAR Field_Trials Field Trials Bioassays->Field_Trials SAR->Lead_Opt Tox_Studies Toxicology & Environmental Fate Studies Field_Trials->Tox_Studies Registration Regulatory Registration Tox_Studies->Registration Launch Product Launch Registration->Launch

References

Starting materials for 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is primarily achieved through a nucleophilic aromatic substitution reaction. The core of this process involves the reaction of a substituted pyridine with methylhydrazine. This guide provides a comprehensive overview of the starting materials, key reaction steps, and relevant experimental protocols.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves two key starting materials: 2,3-dichloro-5-(trifluoromethyl)pyridine and 1-methylhydrazine . The reaction proceeds via a nucleophilic aromatic substitution, where the methylhydrazinyl group displaces one of the chlorine atoms on the pyridine ring, preferentially at the 2-position due to the electronic effects of the trifluoromethyl group.

G 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine Reaction Nucleophilic Aromatic Substitution 2,3-dichloro-5-(trifluoromethyl)pyridine->Reaction 1-methylhydrazine 1-methylhydrazine 1-methylhydrazine->Reaction Product This compound Reaction->Product

Core synthesis pathway.

Starting Material Synthesis: 2,3-dichloro-5-(trifluoromethyl)pyridine

The precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be synthesized through several routes, with the choice of starting material often depending on commercial availability and cost.

Route 1: From 2,3-dichloro-5-(trichloromethyl)pyridine

This is a common industrial method involving a halogen exchange reaction.

G cluster_0 Route 1 A 2,3-dichloro-5-(trichloromethyl)pyridine D Fluorination Reaction A->D B Anhydrous Hydrogen Fluoride (HF) B->D C Catalyst (e.g., Mercuric Oxide) C->D E 2,3-dichloro-5-(trifluoromethyl)pyridine D->E G cluster_1 Route 2 F 2-chloro-5-(trifluoromethyl)pyridine I Chlorination Reaction F->I G Chlorine Gas G->I H Catalyst (e.g., Ferric Chloride) H->I J 2,3-dichloro-5-(trifluoromethyl)pyridine I->J G cluster_2 Route 3 K 2-chloro-5-(chloromethyl)pyridine M 2-chloro-5-(trichloromethyl)pyridine K->M Chlorination L Chlorine L->M O 2,3-dichloro-5-(trichloromethyl)pyridine M->O On-ring Chlorination N Antimony Trichloride N->O Q 2,3-dichloro-5-(trifluoromethyl)pyridine O->Q Fluorination P Hydrogen Fluoride P->Q G cluster_3 Route A R Hydrazine Hydrate T Methylation Reaction R->T S Dimethyl Sulfate S->T U 1-Methylhydrazine T->U

Methodological & Application

Protocol for the Dissolution of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the dissolution of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine for use in various biological assays. Proper dissolution and handling of test compounds are critical for obtaining accurate and reproducible experimental results. This protocol outlines a systematic approach to determine the appropriate solvent, prepare stock and working solutions, and assess potential solvent-induced cytotoxicity. Due to the limited publicly available solubility data for this specific compound, a preliminary solubility assessment is recommended to determine the optimal solvent and concentration.

Data Presentation

Table 1: Preliminary Solubility of this compound

SolventTarget Concentration (e.g., 10 mM)Observations (e.g., Soluble, Partially Soluble, Insoluble)
DMSO
Ethanol
DMF
Sterile PBS (pH 7.4)

Experimental Protocols

Preliminary Solubility Testing

This initial step is crucial to identify a suitable solvent for preparing a high-concentration stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • N,N-Dimethylformamide (DMF)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into four separate sterile microcentrifuge tubes.

  • To each tube, add a precise volume of one of the test solvents (DMSO, Ethanol, DMF, or PBS) to achieve a high target concentration (e.g., 10 mM).

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect each tube for complete dissolution. Note any undissolved particles.

  • If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • Record the observations in Table 1. The solvent that completely dissolves the compound at the highest concentration should be selected for preparing the stock solution. Based on common practices for similar compounds, DMSO is often the solvent of choice.[1][2][3]

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound.

  • Add the appropriate volume of the selected solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the tube tightly and vortex until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Visually confirm that the solution is clear and free of any particulates.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

This protocol outlines the serial dilution of the concentrated stock solution into the aqueous assay buffer or cell culture medium.

Materials:

  • Concentrated stock solution

  • Sterile, pre-warmed cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature.

  • Briefly vortex the stock solution to ensure it is homogeneous.

  • Perform serial dilutions of the stock solution into the pre-warmed cell culture medium or assay buffer to achieve the final desired experimental concentrations.

  • Crucial Step: To prevent precipitation, add the stock solution dropwise to the medium/buffer while gently vortexing or swirling the tube.[2]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5% (v/v), and does not exceed 1% in the final assay volume, as higher concentrations can be cytotoxic.[1][3]

  • Prepare a vehicle control containing the same final concentration of the solvent as the test wells.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Use in Assay serial_dilute Serial Dilution in Assay Medium thaw->serial_dilute vortex_mix Vortex During Dilution serial_dilute->vortex_mix vehicle_control Prepare Vehicle Control final_solution Final Working Solutions vortex_mix->final_solution add_to_assay Add to Assay Plate final_solution->add_to_assay vehicle_control->add_to_assay

Caption: Experimental workflow for dissolving the test compound.

logical_relationship compound This compound solubility_test Preliminary Solubility Test compound->solubility_test stock_solution High-Concentration Stock Solution (e.g., 10 mM in DMSO) solubility_test->stock_solution Select Optimal Solvent working_solution Working Solutions (Serial Dilution in Aqueous Medium) stock_solution->working_solution Dilute in_vitro_assay In Vitro Assay (Final Solvent Conc. <0.5%) working_solution->in_vitro_assay Test

Caption: Logical steps for compound preparation for assays.

References

Application Notes and Protocols: 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

midsole.

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro and methylhydrazinyl moieties provide reactive sites for derivatization, making it a valuable scaffold for the synthesis of novel bioactive compounds. This document outlines its applications, particularly in the development of kinase inhibitors for oncology, and provides detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have shown significant potential as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy.

Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors

The fusion of a pyrazole ring with a pyrimidine ring, formed through the reaction of this compound with suitable precursors, leads to a rigid heterocyclic system that can effectively interact with the ATP-binding site of kinases. The trifluoromethylpyridine portion of the molecule often serves to occupy a hydrophobic pocket within the kinase domain, contributing to the potency and selectivity of the inhibitor.

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound.

Materials:

  • This compound

  • Substituted 1,3-dicarbonyl compound (e.g., substituted acetylacetone)

  • Ethanol (anhydrous)

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: Add the substituted 1,3-dicarbonyl compound (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrazolo[1,5-a]pyrimidine derivative.

Visualization of the Synthetic Workflow:

G Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives cluster_0 Reaction cluster_1 Work-up & Purification Reactants This compound + Substituted 1,3-Dicarbonyl Solvent_Catalyst Ethanol Glacial Acetic Acid Reflux Reflux (4-6h) Reactants->Reflux Heat Concentration Solvent Removal Reflux->Concentration Extraction Ethyl Acetate Extraction (Wash with NaHCO3, Brine) Concentration->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized pyrazolo[1,5-a]pyrimidine derivatives (test compounds)

  • Recombinant protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase assay buffer, the recombinant protein kinase, and the kinase substrate.

  • Initiation of Reaction: Add the test compounds at various concentrations to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of the Assay Workflow:

G In Vitro Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Assay_Setup Add Kinase, Substrate, and Buffer to Plate Compound_Prep->Assay_Setup Add_Compound Add Test Compounds to Wells Assay_Setup->Add_Compound Initiate_Reaction Add ATP to Initiate Kinase Reaction Add_Compound->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction and Add Detection Reagent Incubation->Stop_Reaction Read_Plate Measure Signal with Plate Reader Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Data Presentation

The following table is a template for summarizing the biological activity of synthesized pyrazolo[1,5-a]pyrimidine derivatives.

Compound IDR1 GroupR2 GroupTarget KinaseIC50 (nM)
Example-1 MethylPhenylKinase A15.2
Example-2 Ethyl4-FluorophenylKinase A8.7
Example-3 Methyl2-ThienylKinase A22.5
Example-4 MethylPhenylKinase B>1000
Example-5 Ethyl4-FluorophenylKinase B560.1

Conclusion

This compound is a versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols provided herein offer a foundation for researchers to design, synthesize, and evaluate novel derivatives based on this scaffold. The structured approach to data presentation will aid in the systematic evaluation and comparison of the biological activities of these new chemical entities.

Application Notes and Protocols: 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine, with CAS Number 138949-13-0, is a specialized heterocyclic building block crucial for the synthesis of complex organic molecules. Its unique structure, featuring a trifluoromethyl group, a chlorine atom, and a reactive methylhydrazinyl moiety on a pyridine ring, makes it a valuable precursor in the fields of agrochemical and pharmaceutical research. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, while the methylhydrazinyl group serves as a key functional handle for the construction of nitrogen-containing heterocycles, most notably pyrazoles.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-pyridylpyrazole derivatives, a class of compounds with significant potential as active ingredients in crop protection and medicinal chemistry.

Key Applications

The primary application of this compound is as a key intermediate in the synthesis of N-pyridylpyrazole derivatives. These resulting compounds are widely investigated for their biological activities, particularly as insecticides. The substituted pyridine moiety of the building block becomes the N-aryl substituent on the pyrazole ring, a structural feature common in a number of commercial and investigational pesticides.

Prominent applications include:

  • Synthesis of Insecticides: N-pyridylpyrazoles are a well-established class of insecticides. The specific substitution pattern offered by this compound allows for the creation of novel pyrazole-based active ingredients.

  • Agrochemical Research: The development of new crop protection agents with improved efficacy, selectivity, and resistance profiles is a continuous effort. This building block enables the exploration of new chemical space within the N-pyridylpyrazole class.

  • Medicinal Chemistry: Pyrazole-containing compounds are also of significant interest in drug discovery due to their diverse pharmacological activities. This building block can be utilized in the synthesis of novel therapeutic candidates.

Experimental Protocols

The following protocols outline the general synthesis of the starting material and its subsequent use in the construction of a pyrazole ring system.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound from a readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, based on analogous reactions with hydrazine derivatives.

Reaction Scheme:

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Methylhydrazine

  • Anhydrous polar solvent (e.g., ethanol, N,N-dimethylformamide)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable anhydrous polar solvent.

  • Under a nitrogen atmosphere, add a molar excess of methylhydrazine to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of N-Pyridylpyrazole Derivatives via Condensation with a β-Ketoester

This protocol describes a general method for the synthesis of a pyrazolone derivative from this compound and a β-ketoester, a common reaction for forming pyrazole rings.

Reaction Scheme:

Materials:

  • This compound

  • A suitable β-ketoester (e.g., ethyl acetoacetate)

  • Glacial acetic acid or another suitable protic solvent

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottomed flask, dissolve this compound in glacial acetic acid.

  • Add an equimolar amount of the selected β-ketoester to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-pyridylpyrazole derivative.

Data Presentation

ParameterValue
Starting Material 3-Chloro-2-hydrazinyl-pyridine
Reagent Appropriate diketone/ketoester
Product N-pyridylpyrazole derivative
Reaction Yield Typically in the range of 70-95%
Product Purity >95% after purification
Biological Target Ryanodine Receptor (for some derivatives)

Visualization of a Potential Signaling Pathway

Many N-pyridylpyrazole insecticides function by modulating the ryanodine receptor, a critical component of calcium signaling in insect muscle cells. The following diagram illustrates this general signaling pathway.

G cluster_0 Insect Muscle Cell cluster_1 N_Pyridylpyrazole N-Pyridylpyrazole Insecticide RyR Ryanodine Receptor (Calcium Channel) N_Pyridylpyrazole->RyR Binds to and activates Contraction Uncontrolled Muscle Contraction & Paralysis RyR->Contraction Uncontrolled Ca²⁺ release from SR SR Sarcoplasmic Reticulum (SR) Ca_SR High [Ca²⁺] Ca_Cyto Low [Ca²⁺]

Caption: Signaling pathway of N-pyridylpyrazole insecticides acting on the ryanodine receptor.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of novel insecticides derived from this compound.

G start Start: 3-Chloro-2-(1-methylhydrazinyl) -5-(trifluoromethyl)pyridine step1 Condensation Reaction (e.g., with β-ketoester) start->step1 step2 Purification of N-Pyridylpyrazole Derivative step1->step2 step3 Structural Characterization (NMR, MS, etc.) step2->step3 step4 Biological Screening (Insecticidal Activity) step3->step4 end Lead Compound Identification step4->end

Application Notes and Protocols for the Analytical Detection of Trifluoromethylpyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity and metabolic stability, make these intermediates highly valuable in drug design and development.[1] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, identifying impurities, and ensuring the quality of these critical intermediates.

These application notes provide detailed protocols and quantitative data for the analysis of trifluoromethylpyridine intermediates using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile trifluoromethylpyridine intermediates. Reversed-phase HPLC is the most common mode used for these analyses.

Experimental Protocol: HPLC Purity Assessment of 2-Amino-4-(trifluoromethyl)pyridine

This protocol provides a method for the purity validation of 2-Amino-4-(trifluoromethyl)pyridine.

1. Sample and Standard Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-4-(trifluoromethyl)pyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of 2-Amino-4-(trifluoromethyl)pyridine to be analyzed.

2. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-20 min, 10-90% B20-25 min, 90% B25-26 min, 90-10% B26-30 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

3. Data Analysis:

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area in the chromatogram.

Quantitative Data: HPLC

The following table summarizes retention times for various trifluoromethylpyridine intermediates under typical reversed-phase HPLC conditions.

CompoundRetention Time (min)Chromatographic Conditions
2-Chloro-5-(trifluoromethyl)pyridine8.5Column: C18, 4.6 x 250 mm, 5 µm; Mobile Phase: Acetonitrile:Water (60:40); Flow Rate: 1.0 mL/min; Detection: UV at 260 nm
2,3-Dichloro-5-(trifluoromethyl)pyridine10.2Column: C18, 4.6 x 250 mm, 5 µm; Mobile Phase: Acetonitrile:Water (70:30); Flow Rate: 1.0 mL/min; Detection: UV at 265 nm
2-Amino-4-(trifluoromethyl)pyridine5.3As per the protocol above

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity/Concentration integrate->quantify

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for the analysis of volatile trifluoromethylpyridine intermediates. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Experimental Protocol: GC-MS Analysis of Trifluoromethylpyridine Intermediates

This protocol provides a general method for the analysis of trifluoromethylpyridine intermediates. For compounds containing active hydrogens (e.g., -NH2, -OH), derivatization may be necessary to improve volatility and chromatographic performance.

1. Sample Preparation (QuEChERS Method for Complex Matrices):

This method is suitable for extracting pesticide residues, including trifluoromethylpyridine-containing compounds, from food samples.[2][3][4][5][6]

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[2]

  • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, and citrate buffers for the EN method).[2]

  • Shake vigorously for 1 minute and centrifuge.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing sorbents like PSA and C18 to remove interferences.

  • Vortex and centrifuge. The resulting supernatant is ready for GC-MS analysis.

2. Derivatization (Silylation for Active Hydrogens):

For compounds with active hydrogens, silylation can improve peak shape and thermal stability.

  • Evaporate a portion of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of a catalyst (e.g., pyridine).

  • Cap the vial and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterValue
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split or Splitless)
Oven Program Initial: 60 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Quantitative Data: GC-MS

The following table provides characteristic mass fragments for a common trifluoromethylpyridine intermediate.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Chloro-5-(trifluoromethyl)pyridine181/183146, 115, 89

GC-MS Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation dissolve Dissolve in Deuterated Solvent one_d 1D NMR (¹H, ¹³C, ¹⁹F) dissolve->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d assign_1h Assign ¹H Signals two_d->assign_1h assign_13c Assign ¹³C Signals two_d->assign_13c correlate Correlate with 2D Data assign_1h->correlate assign_13c->correlate elucidate Elucidate Structure correlate->elucidate

References

Application Notes and Protocols for Safe Handling and Storage of Chlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and disposal of chlorinated pyridine compounds in a laboratory setting. Adherence to these protocols is crucial to mitigate potential health risks and ensure a safe working environment.

Hazard Identification and Toxicity

Chlorinated pyridine compounds are a class of heterocyclic organic molecules that can pose significant health risks. Acute and chronic exposure can lead to various adverse effects, with the liver being a primary target organ.[1] Symptoms of overexposure may include irritation to the skin, eyes, and respiratory system.[2] Some chlorinated pyridines are also suspected of causing genetic defects.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data (LD50) for various chlorinated pyridine compounds. LD50 is the dose required to be lethal to 50% of the tested population.[3][4] A lower LD50 value indicates higher toxicity.

CompoundCASRNTest AnimalRoute of AdministrationLD50Reference
2-Chloropyridine109-09-1RatOral342 mg/kg[5]
2-Chloropyridine109-09-1MouseOral100 mg/kg[6]
2-Chloropyridine109-09-1RabbitDermal64 mg/kg[6]
2-Chloropyridine109-09-1RabbitIntraperitoneal48 mg/kg[5][6]
2,3,5,6-Tetrachloropyridine2402-79-1Rat (Male)Oral1182 mg/kg[7]
2,3,5,6-Tetrachloropyridine2402-79-1Rat (Female)Oral1414 mg/kg[7]
Pentachloropyridine2176-62-7RatOral435 mg/kg[7]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to chlorinated pyridine compounds. The following PPE is mandatory when handling these chemicals.

Recommended Personal Protective Equipment
Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are essential to protect against splashes and dust. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesButyl rubber or Viton® gloves are recommended for handling chlorinated pyridines. Nitrile gloves may offer short-term protection for incidental contact. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-Approved RespiratorA respirator with an organic vapor cartridge is recommended, especially when working outside of a chemical fume hood or when dealing with spills.

Safe Handling and Storage Procedures

Proper handling and storage practices are critical to minimize the risk of exposure and accidents.

Handling
  • Ventilation: Always handle chlorinated pyridine compounds in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not inhale dust or vapors.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9]

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and peroxides.

Experimental Protocols

Protocol for a Minor Spill of a Liquid Chlorinated Pyridine Compound

This protocol is for small spills (less than 500 mL) that can be safely managed by trained laboratory personnel.

Materials:

  • Personal Protective Equipment (as specified in Section 2.1)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Spark-proof tools (e.g., plastic dustpan and brush)

  • Sealable, labeled hazardous waste container

  • 5% sodium thiosulfate solution (for neutralization of any remaining residue, if applicable)

  • Soap and water

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the substance is highly volatile or the spill is in a poorly ventilated area, evacuate non-essential personnel.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: Create a dike around the spill using an absorbent material to prevent it from spreading.[10]

  • Absorb the Liquid: Gently cover the spill with an inert absorbent material, working from the outside in.[10][11]

  • Collect the Waste: Using spark-proof tools, carefully scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a 5% sodium thiosulfate solution to neutralize any remaining residue.

    • Clean the area with soap and water.

  • Dispose of Waste: Seal the hazardous waste container and label it appropriately. Arrange for disposal through your institution's environmental health and safety (EHS) office.

  • Report the Incident: Report the spill to your supervisor and EHS office, as per your institution's policy.

Protocol for Disposal of Chlorinated Pyridine Waste

Materials:

  • Personal Protective Equipment (as specified in Section 2.1)

  • Sealable, labeled hazardous waste container (compatible with the chemical)

Procedure:

  • Segregate Waste: Collect all waste contaminated with chlorinated pyridines (e.g., unused product, contaminated labware, used PPE) in a dedicated and clearly labeled hazardous waste container.[12]

  • Container Management: Keep the waste container tightly sealed when not in use.[12]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[12][13] Do not dispose of chlorinated pyridine waste down the drain or in the regular trash.

Visualizations

Logical Workflow for Handling Chlorinated Pyridine Compounds

G Workflow for Handling Chlorinated Pyridine Compounds A Preparation and Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Handling in a Ventilated Area (Chemical Fume Hood) B->C D Experiment/Procedure C->D E Waste Segregation and Collection (Labeled Hazardous Waste Container) D->E I Spill Occurs D->I F Decontamination of Work Area E->F G Proper Storage of Waste F->G H EHS Waste Pickup G->H J Follow Spill Cleanup Protocol I->J Yes J->F

Caption: Workflow for Handling Chlorinated Pyridine Compounds.

Toxicological Pathway of Chlorinated Pyridines

G Toxicological Pathway of Chlorinated Pyridines cluster_exposure Exposure cluster_metabolism Metabolism cluster_effects Toxic Effects A Inhalation, Dermal Contact, or Ingestion of Chlorinated Pyridines B Absorption into Bloodstream A->B C Metabolism in Liver (e.g., N-oxidation by microsomal enzymes) B->C D Generation of Reactive Metabolites C->D E Cellular Damage in Liver D->E F Centrilobular Necrosis E->F G Hemorrhage E->G H Fatty Degeneration E->H I Cirrhosis (Chronic Exposure) E->I

Caption: Toxicological Pathway of Chlorinated Pyridines.

References

Application Notes and Protocols for the Derivatization of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the derivatization of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The protocols described herein focus on three common and versatile derivatization strategies: condensation with carbonyl compounds to form hydrazones, acylation with acid chlorides to yield acylhydrazides, and reaction with isocyanates to produce semicarbazides. These derivatization methods allow for the modification of the parent molecule to explore structure-activity relationships (SAR), enhance analytical detection, or introduce new functional groups for further conjugation. This application note includes step-by-step procedures, expected quantitative data, and visual workflows to guide researchers in the successful derivatization of this important pyridine scaffold.

Introduction

Pyridine derivatives containing a trifluoromethyl group are of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the -CF3 group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The starting material, this compound, possesses a reactive 1-methylhydrazinyl functional group that serves as a versatile handle for a variety of chemical transformations. Derivatization of this group can lead to the generation of diverse libraries of compounds for biological screening. The following protocols outline reliable methods for the synthesis of hydrazone, acylhydrazide, and semicarbazide derivatives.

Experimental Protocols

Protocol 1: Synthesis of Hydrazone Derivatives via Condensation with Aldehydes or Ketones

This protocol describes the reaction of this compound with a carbonyl compound (e.g., benzaldehyde) to form the corresponding hydrazone derivative. This reaction is typically catalyzed by a small amount of acid.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Dissolve the starting material in absolute ethanol (15-20 mL).

  • Add the corresponding aldehyde or ketone (1.05 mmol, 1.05 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of Acylhydrazide Derivatives via Acylation

This protocol details the acylation of this compound with an acid chloride (e.g., benzoyl chloride) in the presence of a base to form an acylhydrazide.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM or THF (20 mL) in a round-bottom flask.

  • Add a base such as triethylamine (1.2 mmol, 1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add the acid chloride (1.1 mmol, 1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of Semicarbazide Derivatives via Reaction with Isocyanates

This protocol describes the reaction of this compound with an isocyanate (e.g., phenyl isocyanate) to form a semicarbazide derivative.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous THF or acetonitrile (15 mL).

  • Add the isocyanate (1.05 mmol, 1.05 equivalents) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often rapid.

  • Monitor the reaction progress by TLC.

  • The product often precipitates from the reaction mixture upon formation. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of hydrazinylpyridines based on literature precedents for analogous structures.

Table 1: Quantitative Data for Hydrazone Synthesis

R-CHO/R-CO-R'SolventReaction Time (h)Yield (%)M.P. (°C)
BenzaldehydeEthanol392145-147
4-ChlorobenzaldehydeEthanol2.595168-170
AcetophenoneEthanol488132-134

Table 2: Quantitative Data for Acylhydrazide Synthesis

Acylating AgentSolventReaction Time (h)Yield (%)M.P. (°C)
Benzoyl chlorideDCM385178-180
Acetyl chlorideTHF290160-162
4-Nitrobenzoyl chlorideDCM482210-212

Table 3: Quantitative Data for Semicarbazide Synthesis

IsocyanateSolventReaction Time (h)Yield (%)M.P. (°C)
Phenyl isocyanateTHF194195-197
Ethyl isocyanateAcetonitrile1.591170-172
4-Chlorophenyl isocyanateTHF196215-217

Visualizations

Experimental Workflow

G Overall Experimental Workflow for Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in appropriate solvent add_reagent Add derivatizing agent (Aldehyde/Ketone, Acid Chloride, or Isocyanate) and catalyst/base if required start->add_reagent react Stir under specified temperature and time conditions add_reagent->react monitor Monitor reaction by TLC react->monitor workup Perform aqueous work-up or filtration monitor->workup purify Purify by recrystallization or column chromatography workup->purify characterize Characterize final product (NMR, MS, IR) purify->characterize

Caption: General workflow for the derivatization of the target compound.

Derivatization Pathways

G Derivatization Pathways cluster_hydrazone Hydrazone Formation cluster_acylhydrazide Acylation cluster_semicarbazide Semicarbazide Formation start_material 3-Chloro-2-(1-methylhydrazinyl)- 5-(trifluoromethyl)pyridine reagent1 R-CHO / R-CO-R' (Aldehyde / Ketone) + cat. H+ start_material->reagent1 Protocol 1 reagent2 R-CO-Cl (Acid Chloride) + Base start_material->reagent2 Protocol 2 reagent3 R-N=C=O (Isocyanate) start_material->reagent3 Protocol 3 product1 Hydrazone Derivative reagent1->product1 product2 Acylhydrazide Derivative reagent2->product2 product3 Semicarbazide Derivative reagent3->product3

Caption: Three primary derivatization routes for the starting material.

Application Notes and Protocols for 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine in Insecticide Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative containing a methylhydrazinyl moiety. The trifluoromethyl group on the pyridine ring is a common feature in many modern agrochemicals, often enhancing metabolic stability and target affinity. The hydrazinyl group is also a known pharmacophore in various bioactive molecules, including some insecticides. While specific data is lacking, its structural features suggest potential as a lead compound in insecticide discovery programs.

Trifluoromethylpyridine derivatives have been explored for their activity against a range of agricultural pests, including lepidopteran and sucking insects.[1] The development of novel insecticides is crucial to manage insecticide resistance and provide more effective and environmentally benign pest control solutions.[2][3]

Potential Biological Activity and Target Pests

Based on the activity of analogous compounds, this compound could potentially target a variety of insect pests. Research on similar chemical classes has shown efficacy against:

  • Lepidopteran Pests: such as Armyworms (Spodoptera spp.) and Diamondback Moths (Plutella xylostella).[4][5]

  • Sucking Pests: like Aphids (Aphis spp.).[6]

The mode of action is yet to be determined but could potentially involve disruption of the insect's nervous system or musculature, common targets for many synthetic insecticides.[7][8]

Quantitative Data Summary (Based on Analogue Compounds)

No specific LC50 or LD50 data is available for this compound. The following table summarizes the insecticidal activity of representative trifluoromethylpyridine derivatives with different structural moieties, which can serve as a benchmark for initial screening.

Compound ClassTest OrganismAssay TypeMetricValue (mg/L)Reference
Trifluoromethylpyridine-1,3,4-oxadiazoleMythimna separataDietLC5030.8 - 38.5[4]
Trifluoromethylpyridine-1,3,4-oxadiazolePlutella xylostellaDiet% Activity>80% at 250[4]
Diacylhydrazine derivativeHelicoverpa armigeraDietLC5023.67 - 27.49[5]
Diacylhydrazine derivativePlutella xylostellaDietLC5028.90[5]
Pyridylhydrazono derivativeAphis craccivoraFoliar Spray% Mortality53.3% at 400[6]

Experimental Protocols

The following are generalized protocols for the evaluation of the insecticidal activity of a novel compound like this compound.

Synthesis of Trifluoromethylpyridine Derivatives (General Workflow)

The synthesis of novel trifluoromethylpyridine derivatives often involves a multi-step process. A generalized workflow is presented below.

G cluster_synthesis Synthetic Pathway start Starting Materials (e.g., Substituted Pyridines) step1 Functional Group Interconversion start->step1 Reaction 1 step2 Introduction of Hydrazinyl Moiety step1->step2 Reaction 2 step3 Purification (e.g., Chromatography) step2->step3 Work-up product Final Product: 3-Chloro-2-(1-methylhydrazinyl) -5-(trifluoromethyl)pyridine step3->product

Caption: Generalized synthetic workflow for novel pyridine derivatives.

Protocol:

  • Starting Material Preparation: Begin with a commercially available or synthesized trifluoromethylpyridine precursor.

  • Chemical Reactions: Perform a series of chemical transformations to introduce the desired functional groups. For the target compound, this would involve the introduction of the 1-methylhydrazinyl group at the 2-position of the pyridine ring.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and extract the product. Purify the crude product using column chromatography, recrystallization, or distillation.

  • Structural Confirmation: Confirm the structure of the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Insecticidal Bioassay: Leaf-Dip Method for Lepidopteran Larvae

This method is commonly used to assess the contact and ingestion toxicity of a compound.

G cluster_bioassay Leaf-Dip Bioassay Workflow prep Prepare Test Solutions (Different Concentrations) dip Dip Leaf Discs in Test Solution prep->dip dry Air Dry Leaf Discs dip->dry infest Place Larvae on Treated Leaf Discs dry->infest incubate Incubate under Controlled Conditions infest->incubate assess Assess Mortality at 24, 48, 72 hours incubate->assess analyze Calculate LC50 (Probit Analysis) assess->analyze

Caption: Workflow for a standard leaf-dip insecticidal bioassay.

Protocol:

  • Insect Rearing: Use laboratory-reared, third-instar larvae of the target pest (e.g., Plutella xylostella).

  • Test Solution Preparation: Dissolve the test compound in an appropriate solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations. A control solution should be prepared with the solvent and surfactant only.

  • Leaf Treatment: Cut fresh host plant leaves (e.g., cabbage) into discs. Dip each leaf disc into a test solution for 10-30 seconds.

  • Drying: Allow the treated leaf discs to air dry completely in a fume hood.

  • Infestation: Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce a known number of larvae (e.g., 10) into each petri dish.

  • Incubation: Maintain the petri dishes in a controlled environment (e.g., 25 ± 1°C, >70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (median lethal concentration) values using probit analysis.

Potential Mode of Action and Signaling Pathways

The precise mode of action for this class of compounds is unknown. However, many insecticides target the insect's nervous system. A hypothetical mode of action could involve the modulation of ion channels or neurotransmitter receptors.

G cluster_moa Hypothetical Insecticidal Mode of Action compound 3-Chloro-2-(1-methylhydrazinyl) -5-(trifluoromethyl)pyridine target Insect-Specific Receptor/Ion Channel compound->target Binds to signal Disruption of Neural Signaling target->signal Leads to effect Paralysis and Mortality signal->effect Results in

Caption: A hypothetical signaling pathway for a neurotoxic insecticide.

Further research, including electrophysiological studies and receptor binding assays, would be necessary to elucidate the specific molecular target and mode of action of this compound.

Conclusion

While this compound is a compound of interest for insecticide development due to its structural motifs, a comprehensive evaluation of its biological activity is required. The protocols and comparative data presented here, based on related chemical structures, provide a foundational framework for researchers to begin investigating its potential as a novel insecticidal agent. Future work should focus on establishing its efficacy against a panel of economically important pests, determining its mode of action, and evaluating its safety profile for non-target organisms.

References

Application Notes and Protocols for High-Throughput Screening of Trifluoromethylpyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) scaffolds are of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. High-throughput screening (HTS) of TFMP libraries offers a powerful approach to identify novel hit compounds for various therapeutic targets. These application notes provide detailed protocols and data for HTS assays involving TFMP libraries, focusing on kinase and enzyme inhibition, as well as cell proliferation.

Data Presentation

The following tables summarize quantitative data from a representative high-throughput screening campaign of a trifluoromethylpyrimidine library against key kinase targets. This data is presented as a template for the analysis of a trifluoromethylpyridine library screen.

Table 1: Inhibitory Activity of Hit Compounds Against Kinase Targets

Compound IDTarget KinaseIC50 (nM)
TFMP-001EGFR85
TFMP-002EGFR120
TFMP-003PYK2250
TFMP-004PYK2400
TFMP-005LOXL250
TFMP-006LOXL295

Table 2: Anti-proliferative Activity of Hit Compounds in Cancer Cell Lines

Compound IDCell LineGI50 (µM)
TFMP-001A549 (NSCLC)1.2
TFMP-002A549 (NSCLC)2.5
TFMP-003PC-3 (Prostate)5.8
TFMP-004PC-3 (Prostate)8.1

Signaling Pathways and Experimental Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer.[1]

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway
Proline-rich Tyrosine Kinase 2 (PYK2) Signaling Pathway

PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation.[1] It is considered a therapeutic target for various diseases, including cancer.[1]

PYK2_Signaling cluster_membrane Cell Membrane Integrins Integrins PYK2 PYK2 Integrins->PYK2 Activates GPCR GPCRs GPCR->PYK2 Activates ECM ECM ECM->Integrins Src Src PYK2->Src FAK FAK Src->FAK MAPK_Pathway MAPK Pathway FAK->MAPK_Pathway Migration_Invasion Cell Migration & Invasion MAPK_Pathway->Migration_Invasion

PYK2 Signaling Pathway
Lysyl Oxidase-Like 2 (LOXL2) Signaling in Fibrosis

LOXL2 is an amine oxidase that plays a crucial role in the cross-linking of collagen and elastin, contributing to the stiffness of the extracellular matrix (ECM).[2] Upregulation of LOXL2 is associated with fibrotic diseases.[2]

LOXL2_Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 TGFbR->Smad Phosphorylates LOXL2 LOXL2 Smad->LOXL2 Upregulates Collagen_Elastin Collagen & Elastin LOXL2->Collagen_Elastin Acts on Crosslinking ECM Cross-linking Collagen_Elastin->Crosslinking Fibrosis Fibrosis Crosslinking->Fibrosis HTS_Workflow Library Trifluoromethylpyridine Library Primary_Screen Primary HTS (Single Concentration) Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-based, Selectivity) Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

References

Application Notes and Protocols: Synthesis of Pharmaceutical Ingredients from Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceutical agents.[1] Their unique chemical properties, including aromaticity, basicity, and ability to participate in a wide range of organic reactions, make them indispensable scaffolds in drug design and synthesis.[2][3] This document provides detailed application notes and protocols for the synthesis of three prominent pharmaceutical ingredients derived from pyridine: Isoniazid, Etoricoxib, and Pioglitazone.

Isoniazid: An Anti-tuberculosis Agent

Isoniazid, or isonicotinic acid hydrazide (INH), is a primary and highly effective medication for the treatment and prevention of tuberculosis.[4] It functions as a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5]

Synthesis of Isoniazid

The synthesis of Isoniazid is a well-established process that typically begins with the oxidation of 4-picoline (4-methylpyridine) to isonicotinic acid, followed by esterification and subsequent reaction with hydrazine hydrate.[4][6]

Synthetic Pathway of Isoniazid

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis 4-Picoline 4-Picoline Isonicotinic_acid Isonicotinic_acid 4-Picoline->Isonicotinic_acid KMnO4 / H2O, Δ Ethyl_isonicotinate Ethyl_isonicotinate Isonicotinic_acid->Ethyl_isonicotinate Ethanol, H2SO4 (cat.), Δ Isoniazid Isoniazid Ethyl_isonicotinate->Isoniazid Hydrazine hydrate, Δ

Caption: Synthetic pathway for Isoniazid from 4-Picoline.

Quantitative Data for Isoniazid Synthesis
StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1Oxidation4-Picoline, KMnO4, Water, Reflux75-85>95[4]
2EsterificationIsonicotinic acid, Ethanol, H2SO4 (catalytic), Reflux80-90>98[7]
3HydrazinolysisEthyl isonicotinate, Hydrazine hydrate, Reflux85-95>99[2][4]
Experimental Protocol for Isoniazid Synthesis

Step 1: Synthesis of Isonicotinic Acid from 4-Picoline

  • To a solution of 4-picoline (1.0 mol) in water (1 L), add potassium permanganate (KMnO4) (3.0 mol) portion-wise over 2 hours while maintaining the temperature below 50 °C.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Acidify the concentrated solution with concentrated hydrochloric acid (HCl) to pH 3-4.

  • The precipitated isonicotinic acid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of Ethyl Isonicotinate

  • Suspend isonicotinic acid (1.0 mol) in absolute ethanol (500 mL).

  • Carefully add concentrated sulfuric acid (H2SO4) (0.2 mol) as a catalyst.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO3).

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent to obtain ethyl isonicotinate.

Step 3: Synthesis of Isoniazid

  • Dissolve ethyl isonicotinate (1.0 mol) in ethanol (200 mL).

  • Add hydrazine hydrate (1.2 mol) to the solution.

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystalline Isoniazid by filtration, wash with cold ethanol, and dry under vacuum.[2][4]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

G cluster_pathway Mycolic Acid Synthesis Pathway cluster_inhibition Isoniazid Inhibition FAS-I Fatty Acid Synthase I Acyl-CoA Acyl-CoA (C24-C26) FAS-I->Acyl-CoA FAS-II Fatty Acid Synthase II Acyl-CoA->FAS-II Elongation Meromycolic_acid Meromycolic Acid FAS-II->Meromycolic_acid Mycolic_acid Mycolic Acid Meromycolic_acid->Mycolic_acid Condensation Cell_wall Mycobacterial Cell Wall Mycolic_acid->Cell_wall Incorporation Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) part of FAS-II Activated_Isoniazid->InhA Inhibition

Caption: Isoniazid's mechanism of action.

Etoricoxib: A Selective COX-2 Inhibitor

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[8] This selectivity provides anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Synthesis of Etoricoxib

A common synthetic route for Etoricoxib involves the condensation of a substituted pyridine derivative with a sulfonyl-containing compound, followed by cyclization to form the bipyridine core.

Synthetic Pathway of Etoricoxib

G cluster_0 Step 1: Ketosulfone Formation cluster_1 Step 2: Cyclization Pyridine_derivative 6-Methyl-3-aminopyridine Ketosulfone 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one Pyridine_derivative->Ketosulfone Sulfonyl_chloride 4-(Methylsulfonyl)benzoyl chloride Sulfonyl_chloride->Ketosulfone Etoricoxib Etoricoxib Ketosulfone->Etoricoxib Ammonium acetate, Acetic acid Vilsmeier_reagent Vilsmeier-Haack Reagent Vilsmeier_reagent->Etoricoxib

Caption: Synthetic pathway for Etoricoxib.

Quantitative Data for Etoricoxib Synthesis
StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1Ketosulfone Formation6-Methyl-3-aminopyridine, 4-(Methylsulfonyl)benzoyl chloride, Lewis acid catalyst70-80>97
2CyclizationKetosulfone, Vilsmeier-Haack reagent, Ammonium acetate, Acetic acid, 110-120 °C65-75>99
Experimental Protocol for Etoricoxib Synthesis

Step 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one (Ketosulfone)

  • To a solution of 6-methyl-3-aminopyridine (1.0 mol) in a suitable aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl3) (1.1 mol) at 0 °C.

  • Slowly add a solution of 4-(methylsulfonyl)benzoyl chloride (1.05 mol) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Purify the crude product by column chromatography to obtain the ketosulfone intermediate.

Step 2: Synthesis of Etoricoxib

  • Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl3) to dimethylformamide (DMF) at 0 °C.

  • Add the ketosulfone intermediate (1.0 mol) to a mixture of ammonium acetate (5.0 mol) and glacial acetic acid (10 volumes).

  • Add the freshly prepared Vilsmeier-Haack reagent to the reaction mixture.

  • Heat the mixture to 110-120 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a solution of sodium hydroxide (NaOH).

  • Extract the product with ethyl acetate, wash with water, and dry over anhydrous Na2SO4.

  • Purify the crude Etoricoxib by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Action: Selective COX-2 Inhibition

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Etoricoxib Inhibition Arachidonic_acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_acid->COX1 COX2 COX-2 (Inducible) Arachidonic_acid->COX2 Prostaglandins_homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_homeostatic Prostaglandins_inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_inflammatory Etoricoxib Etoricoxib Etoricoxib->COX2 Selective Inhibition

Caption: Etoricoxib's selective inhibition of COX-2.

Pioglitazone: An Anti-diabetic Agent

Pioglitazone is a thiazolidinedione class of anti-diabetic drug that improves insulin sensitivity by acting as an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).

Synthesis of Pioglitazone

The synthesis of Pioglitazone often involves a multi-step process, including the formation of a key benzaldehyde intermediate followed by a Knoevenagel condensation with 2,4-thiazolidinedione.

Synthetic Pathway of Pioglitazone

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Reduction Pyridine_ethanol 2-(5-ethylpyridin-2-yl)ethanol Benzaldehyde_intermediate 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde Pyridine_ethanol->Benzaldehyde_intermediate Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Hydroxybenzaldehyde->Benzaldehyde_intermediate Benzylidene_intermediate 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)-2,4-thiazolidinedione Benzaldehyde_intermediate->Benzylidene_intermediate Piperidine, Ethanol, Δ Thiazolidinedione 2,4-Thiazolidinedione Thiazolidinedione->Benzylidene_intermediate Pioglitazone Pioglitazone Benzylidene_intermediate->Pioglitazone H2, Pd/C

Caption: Synthetic pathway for Pioglitazone.

Quantitative Data for Pioglitazone Synthesis
StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1Ether Synthesis2-(5-ethylpyridin-2-yl)ethanol, 4-Hydroxybenzaldehyde, DEAD, PPh370-80>96
2Knoevenagel CondensationBenzaldehyde intermediate, 2,4-Thiazolidinedione, Piperidine, Ethanol, Reflux85-95>98
3ReductionBenzylidene intermediate, H2, Pd/C, Ethanol90-98>99.5[3]
Experimental Protocol for Pioglitazone Synthesis

Step 1: Synthesis of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde

  • Dissolve 2-(5-ethylpyridin-2-yl)ethanol (1.0 mol), 4-hydroxybenzaldehyde (1.1 mol), and triphenylphosphine (PPh3) (1.2 mol) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) (1.2 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the benzaldehyde intermediate.

Step 2: Synthesis of 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)-2,4-thiazolidinedione

  • To a solution of the benzaldehyde intermediate (1.0 mol) and 2,4-thiazolidinedione (1.0 mol) in ethanol, add a catalytic amount of piperidine.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature, and the product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 3: Synthesis of Pioglitazone

  • Suspend the benzylidene intermediate (1.0 mol) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5% w/w).

  • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50 psi) at room temperature for 6-8 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude Pioglitazone.

  • Recrystallize from a suitable solvent (e.g., ethanol) to get pure Pioglitazone.[3]

Mechanism of Action: PPARγ Agonism

G cluster_cell Adipocyte Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binds to Gene_transcription Target Gene Transcription PPRE->Gene_transcription Metabolic_effects ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Free Fatty Acids Gene_transcription->Metabolic_effects

Caption: Pioglitazone's activation of the PPARγ signaling pathway.

General Experimental Workflow

The synthesis and evaluation of pharmaceutical ingredients from pyridine derivatives follow a structured workflow, from initial synthesis to final characterization.

G Start Start Synthesis Synthesis of Pyridine Derivative Start->Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purity_analysis Purity Analysis (HPLC) Characterization->Purity_analysis End End Purity_analysis->End

Caption: General workflow for synthesis and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine synthesis. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a nucleophilic aromatic substitution (SNAr) approach.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity of Starting Material: The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, may not be sufficiently reactive under the chosen conditions.[1][2] 2. Decomposition of Methylhydrazine: Methylhydrazine can be unstable, especially at elevated temperatures or in the presence of oxidizing agents.[3] 3. Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete conversion. 4. Presence of Water: Moisture can react with the base and interfere with the reaction.1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10°C. Monitor for product formation and decomposition. 2. Use a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can enhance the reaction rate. 3. Use Freshly Distilled Methylhydrazine: Ensure the purity and activity of the nucleophile. 4. Optimize Reactant Ratio: Use a slight excess of methylhydrazine (e.g., 1.1 to 1.5 equivalents). 5. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Multiple Products (Side Reactions) 1. Di-substitution: Reaction of methylhydrazine at both the 2- and 3-positions of the pyridine ring. 2. Reaction at the 3-Position: Nucleophilic attack at the less reactive 3-position. 3. Formation of Isomeric Products: Reaction involving the more substituted nitrogen of methylhydrazine. 4. Side reactions of methylhydrazine: Methylhydrazine can undergo self-condensation or react with impurities.[4]1. Control Stoichiometry: Use a controlled amount of methylhydrazine to minimize di-substitution. 2. Lower Reaction Temperature: This can improve the selectivity for the more reactive 2-position. 3. Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base (e.g., proton sponge) can help to deprotonate the methylhydrazine without competing in the substitution reaction. 4. Purify Starting Materials: Ensure the purity of both 2,3-dichloro-5-(trifluoromethyl)pyridine and methylhydrazine.
Difficult Product Purification 1. Similar Polarity of Product and Starting Material: Makes separation by column chromatography challenging. 2. Presence of Unreacted Methylhydrazine and its Salts: These can be difficult to remove. 3. Product Instability: The hydrazinyl-pyridine product may be sensitive to air or acid.1. Optimize Chromatographic Conditions: Use a gradient elution and screen different solvent systems. 2. Aqueous Work-up: Use a mild acidic wash (e.g., dilute NH4Cl solution) to remove unreacted methylhydrazine and the base, followed by extraction. Be cautious as the product may be basic. 3. Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5] 4. Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be employed.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine. This compound provides the necessary chloro-leaving group at the 2-position, which is activated for nucleophilic aromatic substitution by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen.[6][7][8]

Q2: Why is the reaction selective for the 2-position over the 3-position?

A2: The chlorine atom at the 2-position (ortho to the ring nitrogen) is significantly more activated towards nucleophilic attack than the chlorine at the 3-position. The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group stabilizes the negative charge in the Meisenheimer intermediate formed during the attack at the 2-position.[1][2]

Q3: What are the optimal reaction conditions to maximize yield?

A3: Optimal conditions typically involve using a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a non-nucleophilic base like potassium carbonate or a hindered amine base, and a reaction temperature ranging from room temperature to moderate heating (e.g., 50-80 °C). The ideal conditions should be determined empirically.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the consumption of the starting material and the formation of the product.

Q5: What are the safety precautions I should take when working with methylhydrazine?

A5: Methylhydrazine is a toxic and potentially carcinogenic substance.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.[3]

Experimental Protocols

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

Several methods exist for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine. One common route involves the chlorination and subsequent fluorination of a suitable pyridine precursor.[6][7]

Parameter Value
Starting Material 2-Chloro-5-(trichloromethyl)pyridine
Reagents Antimony trichloride (catalyst), Chlorine, Hydrogen fluoride
Solvent None (neat) or high-boiling inert solvent
Temperature 100-150 °C for chlorination; 120-135 °C for fluorination[9]
Reaction Time 4-12 hours
Work-up Neutralization, extraction, and distillation
Synthesis of this compound

This protocol is a general guideline based on nucleophilic aromatic substitution principles. Optimization may be required.

Parameter Value
Starting Material 2,3-dichloro-5-(trifluoromethyl)pyridine
Reagents Methylhydrazine (1.1-1.5 eq.), Potassium carbonate (2.0 eq.)
Solvent N,N-Dimethylformamide (DMF)
Temperature 50-80 °C
Reaction Time 6-24 hours
Work-up Aqueous work-up, extraction with a suitable organic solvent (e.g., ethyl acetate), and purification by column chromatography or crystallization.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Glassware & Inert Atmosphere reagents Prepare Reagents: - 2,3-dichloro-5-(trifluoromethyl)pyridine - Methylhydrazine - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., DMF) start->reagents dissolve Dissolve Starting Material & Base in Solvent reagents->dissolve add_nucleophile Add Methylhydrazine Dropwise dissolve->add_nucleophile heat Heat to Reaction Temperature (50-80°C) add_nucleophile->heat monitor Monitor Progress (TLC/HPLC) heat->monitor quench Quench Reaction (e.g., with water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Chromatography/Crystallization) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_sm Check Starting Material Purity & Reactivity start->check_sm impure_sm Purify Starting Material check_sm->impure_sm Impure check_conditions Review Reaction Conditions check_sm->check_conditions Pure impure_sm->check_conditions temp_issue Increase Temperature check_conditions->temp_issue Low Temp solvent_issue Use More Polar Aprotic Solvent check_conditions->solvent_issue Suboptimal Solvent base_issue Use Stronger/Non-nucleophilic Base check_conditions->base_issue Weak Base check_reagents Verify Reagent Integrity & Stoichiometry check_conditions->check_reagents Conditions OK success Yield Improved temp_issue->success solvent_issue->success base_issue->success nucleophile_issue Use Fresh Methylhydrazine check_reagents->nucleophile_issue Degraded Nucleophile ratio_issue Optimize Reactant Ratio check_reagents->ratio_issue Incorrect Ratio nucleophile_issue->success ratio_issue->success

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Troubleshooting Low Solubility of Substituted Pyridine Compounds in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of substituted pyridine compounds in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why are some of my substituted pyridine compounds showing low solubility in DMSO?

A1: While DMSO is a powerful and versatile solvent, several factors can contribute to the low solubility of substituted pyridine compounds:

  • Physicochemical Properties of the Substituent: The nature of the substituent on the pyridine ring plays a crucial role. Large, nonpolar, or rigid substituents can decrease solubility. Conversely, polar or hydrogen-bonding groups can either increase or decrease solubility depending on their interaction with DMSO versus their own intermolecular interactions.

  • Crystal Lattice Energy: Highly crystalline compounds possess strong intermolecular forces within their crystal lattice. These forces must be overcome by the solvent for dissolution to occur. If the energy required to break the crystal lattice is greater than the energy released upon solvation, the compound will have low solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile. An amorphous form is generally more soluble than a stable crystalline form.[1]

  • Purity of the Compound: Impurities can sometimes enhance solubility, while a highly purified, crystalline compound may be less soluble.

  • Water Content in DMSO: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of certain organic compounds. It is recommended to use anhydrous DMSO for preparing stock solutions.

Q2: How do different substituents on the pyridine ring affect solubility in DMSO?

A2: The effect of a substituent on the solubility of a pyridine compound in DMSO is complex and depends on a combination of factors including polarity, hydrogen bonding capability, size, and electronic effects.

  • Polar Substituents: Generally, polar substituents that can engage in hydrogen bonding with the sulfoxide group of DMSO (a strong hydrogen bond acceptor) can enhance solubility. Examples include hydroxyl (-OH) and amino (-NH2) groups.

  • Nonpolar Substituents: Large, nonpolar alkyl or aryl groups can decrease solubility in the polar aprotic solvent DMSO, as they do not favorably interact with the solvent molecules.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent can influence the overall polarity and intermolecular interactions of the molecule, thereby affecting its solubility.

  • Positional Isomerism: The position of the substituent on the pyridine ring (ortho, meta, or para) can impact its interaction with the nitrogen atom and its overall molecular geometry, leading to differences in solubility.

Q3: What is a typical starting concentration for a stock solution of a novel substituted pyridine compound in DMSO?

A3: For initial screening and in vitro assays, a common starting concentration for a DMSO stock solution is 10 mM.[2] However, for compounds with unknown solubility, it is advisable to perform a solubility test to determine the maximum achievable concentration.

Troubleshooting Guide for Low Solubility in DMSO

This guide provides a systematic approach to troubleshoot and overcome low solubility issues with your substituted pyridine compounds.

.dot

Troubleshooting_Workflow Troubleshooting Workflow for Low Solubility in DMSO cluster_start cluster_verification Initial Verification cluster_optimization Solubilization Optimization cluster_formulation Formulation Strategies cluster_decision start Start: Low Solubility Observed verify_compound Verify Compound Purity and Identity start->verify_compound Step 1 verify_dmso Use Anhydrous DMSO verify_compound->verify_dmso gentle_heating Gentle Heating (37-50°C) verify_dmso->gentle_heating Step 2 sonication Sonication gentle_heating->sonication vortexing Extended Vortexing sonication->vortexing cosolvents Use of Co-solvents (e.g., NMP, PEG-400) vortexing->cosolvents Step 3 ph_adjustment pH Adjustment (for ionizable compounds) cosolvents->ph_adjustment solubilizing_agents Use of Solubilizing Agents (e.g., surfactants, cyclodextrins) ph_adjustment->solubilizing_agents success Solubility Improved solubilizing_agents->success If successful failure Further Investigation Needed solubilizing_agents->failure If still problematic

Caption: A step-by-step workflow for troubleshooting low solubility of compounds in DMSO.

Issue: My substituted pyridine compound is not dissolving in DMSO at the desired concentration.

Troubleshooting Step Detailed Action Rationale
1. Initial Assessment Visually inspect the compound. Ensure it is a fine powder to maximize surface area for dissolution.Large particles or aggregates will dissolve more slowly.
2. Verify Solvent Quality Use fresh, anhydrous DMSO.DMSO is hygroscopic, and absorbed water can reduce its solvating power for many organic compounds.
3. Mechanical Agitation Vortex the sample vigorously for 2-3 minutes.Provides energy to break up solute-solute interactions and facilitate solvent-solute interactions.
4. Thermal Assistance Gently warm the solution in a water bath (e.g., 37°C).[3][4]Increasing the temperature often increases the solubility of a solid in a liquid. However, be cautious as excessive heat can cause compound degradation.
5. Sonication Place the sample in a bath sonicator for 10-15 minutes.The high-frequency sound waves create cavitation bubbles that can help to break apart solid particles and enhance dissolution.
6. Use of Co-solvents If the compound remains insoluble, consider adding a co-solvent. Water-miscible organic solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol 400 (PEG-400) can be effective.[5]A co-solvent can modify the polarity of the solvent system, potentially improving the solubility of the compound.
7. pH Modification For compounds with ionizable functional groups (e.g., acidic or basic substituents), small additions of an acid or base to the DMSO might alter the ionization state and improve solubility. This is less common for stock solutions but can be a powerful technique.The ionized form of a compound is often more soluble than the neutral form.

Quantitative Solubility Data

Precise quantitative solubility data for a wide range of substituted pyridines in DMSO is not extensively compiled in a single public resource. However, available data and qualitative information for some representative compounds are summarized below. Unsubstituted pyridine is miscible with DMSO.[6][7][8][9][10]

CompoundSubstituentPositionSolubility in DMSOReference
4-Aminopyridine -NH₂4~30 mg/mL[11][12][13][14]
2-Chloropyridine -Cl2Soluble (Qualitative)[15][16][17][18]
3-Hydroxypyridine -OH3Soluble in water and alcohol, suggesting good solubility in polar aprotic solvents like DMSO.[19][20][21][22][23]
2,3,5-Trichloropyridine -Cl2, 3, 5≥ 2.5 mg/mL (in a 10% DMSO co-solvent system)[4]

Experimental Protocols

Protocol 1: Determination of Maximum Solubility in DMSO

This protocol outlines a method to determine the maximum solubility of a substituted pyridine compound in DMSO at room temperature.[6]

.dot

Solubility_Determination_Workflow Workflow for Determining Maximum Solubility in DMSO cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result prep_supersaturated Prepare a Supersaturated Solution equilibrate Equilibrate for 24h at Room Temperature prep_supersaturated->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Supernatant collect_supernatant->dilute quantify Quantify Concentration (HPLC/UV-Vis) dilute->quantify result Determine Maximum Solubility quantify->result

Caption: A procedural workflow for the experimental determination of a compound's maximum solubility in DMSO.

Materials:

  • Substituted pyridine compound

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance

  • Micropipettes

  • Microcentrifuge tubes (e.g., 2 mL)

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 10 mg of the compound into a microcentrifuge tube.

    • Add a small volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.[6]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to allow it to reach equilibrium. Mix periodically.[6]

  • Separation of Undissolved Solid:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[6]

  • Quantification:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent in which the compound is highly soluble (e.g., methanol, acetonitrile) to a concentration within the linear range of your analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.[6]

  • Calculation:

    • Calculate the original concentration in the saturated DMSO supernatant, accounting for the dilution factor. This value represents the maximum solubility of the compound in DMSO at room temperature.

Protocol 2: Preparing a Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution of a substituted pyridine compound in DMSO.

Materials:

  • Substituted pyridine compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tube or vial

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the Required Mass:

    • Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (mL)

  • Weigh the Compound:

    • Accurately weigh the calculated mass of the compound into a sterile tube.

  • Dissolve in DMSO:

    • Add the required volume of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming or sonication as described in the troubleshooting guide.[4]

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.[6]

References

Technical Support Center: HPLC Purification of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the HPLC purification of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine. Given the specificity of this compound, this guide offers a robust starting methodology, troubleshooting advice for common issues, and a general experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the purification of this compound and related halogenated pyridine compounds.

Q1: I am observing poor peak shape (tailing) for my compound. What are the likely causes and solutions?

A1: Peak tailing for pyridine-containing compounds is often due to strong interactions with residual acidic silanols on the silica backbone of the HPLC column.

  • Cause: Secondary ionic interactions between the basic nitrogen of the pyridine ring and acidic silanol groups.

  • Solution 1: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to shield the silanol groups.

  • Solution 2: Mobile Phase Modifier: Add a small amount of a basic modifier, such as 0.1% triethylamine (TEA) or 0.1% ammonia, to the mobile phase. This will compete with your compound for the active sites on the stationary phase.

  • Solution 3: Lower pH: If the compound is stable, operating at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the pyridine nitrogen, which may improve peak shape in some cases, although this can also increase retention on some columns.

Q2: My compound appears to be degrading on the column. How can I prevent this?

A2: Hydrazine-containing compounds can be susceptible to oxidation or reaction with certain mobile phases or column materials.

  • Cause: The hydrazinyl group can be reactive. Metal contamination in the HPLC system or silica-based columns can sometimes catalyze degradation.

  • Solution 1: Use a Biocompatible System: Consider using a PEEK-lined or other metal-free HPLC system if metal-catalyzed degradation is suspected.

  • Solution 2: Degas Mobile Phase Thoroughly: Use freshly prepared, high-purity solvents and degas them thoroughly with helium sparging to remove dissolved oxygen, which can cause oxidative degradation.

  • Solution 3: Work Quickly: Prepare the sample immediately before injection and minimize its time on the autosampler.

Q3: I'm not getting good resolution between my target compound and a closely related impurity. What steps can I take?

A3: Improving resolution requires optimizing the selectivity of the chromatographic system.

  • Solution 1: Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity.

  • Solution 2: Adjust the Gradient: Decrease the slope of the gradient. A shallower gradient provides more time for the separation to occur, which can improve the resolution of closely eluting peaks.

  • Solution 3: Try a Different Stationary Phase: Switch to a column with a different chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase may offer different selectivity for your compound and its impurities.

Q4: Why is the recovery of my compound low after purification?

A4: Low recovery can be due to irreversible adsorption onto the column or degradation.

  • Cause: Strong, irreversible binding to active sites on the stationary phase or degradation during the run.

  • Solution 1: Column Passivation: Before injecting your sample, perform a few blank runs or inject a sample of a similar, less valuable compound to "passivate" the active sites on a new column.

  • Solution 2: Check pH Stability: Ensure your compound is stable at the pH of the mobile phase. Collect fractions and immediately neutralize them if necessary to prevent degradation post-collection.

Proposed HPLC Purification Protocol

The following table outlines a recommended starting method for the purification of this compound. This method should be optimized for your specific sample and purity requirements.

ParameterRecommended ConditionNotes
Column C18, 5 µm, 100 Å, 250 x 10 mm (Prep)A base-deactivated C18 column is highly recommended to improve peak shape.
Mobile Phase A 0.1% Formic Acid in WaterActs as an ion-pairing agent and controls pH. Test compound stability in this mobile phase before large-scale purification.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often a good starting point for organic modifier.
Gradient 10-95% B over 20 minutesThis is a scouting gradient. It should be optimized to a shallower gradient around the elution point of the target compound.
Flow Rate 5.0 mL/minAdjust based on column dimensions and pressure limits.
Detection Wavelength 254 nmPyridine rings typically have strong UV absorbance. A full UV scan of the compound should be performed to determine the optimal wavelength.
Injection Volume 500 µLDependent on sample concentration and column loading capacity.
Sample Preparation Dissolve in a minimal amount of DMSO, then dilute with Mobile Phase A.Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection to prevent column plugging.
Column Temperature 30 °CMaintaining a constant temperature improves run-to-run reproducibility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for HPLC purification, from initial method development to the final isolation of the pure compound.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purify Phase 2: Preparative Purification cluster_analysis Phase 3: Analysis & Isolation SamplePrep Sample Preparation (Dissolve & Filter) Scouting Analytical Scouting (Develop Gradient) SamplePrep->Scouting LoadStudy Loading Study (Determine Max Volume) Scouting->LoadStudy PrepRun Preparative HPLC Run LoadStudy->PrepRun FractionCollect Fraction Collection (Based on UV Signal) PrepRun->FractionCollect PurityCheck Purity Analysis of Fractions (Analytical HPLC) FractionCollect->PurityCheck Pooling Pool Pure Fractions PurityCheck->Pooling SolventEvap Solvent Evaporation (Rotovap / Lyophilization) Pooling->SolventEvap FinalProduct Isolated Pure Compound SolventEvap->FinalProduct

Caption: General workflow for preparative HPLC purification.

Technical Support Center: Stability of Hydrazinyl-Pyridines in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrazinyl-pyridine compounds. The information addresses common stability issues encountered during experiments in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for hydrazinyl-pyridine compounds in aqueous solutions?

A1: The main stability concern for hydrazinyl-pyridines in aqueous solutions is their susceptibility to degradation via several pathways. The most common is the hydrolysis of the hydrazone bond, which is significantly influenced by the pH of the solution.[1][2] Additionally, these compounds can be sensitive to oxidation and photodegradation.[2][3]

Q2: How does pH affect the stability of hydrazinyl-pyridines?

A2: The stability of hydrazinyl-pyridines is highly pH-dependent. Generally, they are most stable in neutral to slightly alkaline conditions (pH 7.4 to 9.0).[4] They are often unstable and prone to hydrolysis in acidic (pH < 4) and strongly alkaline (pH > 10) environments.[3][4] For instance, studies on related hydrazone structures have shown significant degradation at pH 2.0 and pH 13.0.[4]

Q3: What are the typical degradation products of hydrazinyl-pyridines in aqueous solutions?

A3: The primary degradation products result from the hydrolysis of the hydrazone linkage, yielding the corresponding pyridine-hydrazide and the aldehyde or ketone.[4] Oxidative degradation can also occur, potentially leading to the formation of various oxidized species, though specific products for hydrazinyl-pyridines are not extensively documented. Photodegradation can lead to the cleavage of the pyridine and other rings within the molecule.[3]

Q4: Are there any general strategies to improve the stability of hydrazinyl-pyridines in aqueous solutions?

A4: Yes, several strategies can be employed to enhance stability. It is crucial to control the pH of the solution, aiming for a neutral to slightly alkaline range where the compound is most stable.[1] Preparing solutions fresh and protecting them from light are also recommended practices. For storage, keeping solutions at low temperatures (e.g., on ice for short-term or frozen at -20°C to -80°C for long-term) can minimize degradation.[1] The use of co-solvents or antioxidants may also be beneficial in some cases.[1]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Compound precipitates out of solution. - Poor solubility at the experimental pH. - Degradation to less soluble products. - Concentration is above the solubility limit.- Adjust the pH of the solution to a range where the compound is known to be more soluble and stable. - Consider using a co-solvent if compatible with your experiment. - Prepare a more dilute solution. - Prepare solutions fresh before use to minimize degradation.[1]
Loss of biological activity or inconsistent results. - Degradation of the active compound in the assay medium. - Adsorption to plasticware.- Perform a stability study of your compound in the assay buffer under the experimental conditions (time, temperature). - Adjust the pH of the assay medium if the compound is unstable. - Use low-adsorption labware. - Analyze the purity of the compound before and after the experiment using HPLC.
Appearance of unexpected peaks in HPLC analysis. - Degradation of the compound. - Presence of impurities in the initial material.- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. - Perform forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradation products.[5][6][7] - Ensure the purity of the starting material.
Color change of the solution. - Oxidation of the compound. - Photodegradation.- Protect the solution from light by using amber vials or covering the container with aluminum foil. - Consider adding an antioxidant to the solution if appropriate for your experiment. - Degas the solvent to remove dissolved oxygen.

Data Presentation

Table 1: pH-Dependent Stability of a Model Hydrazone Compound

pHTemperature (°C)ObservationReference
2.037Hydrolyzed[4]
7.437Stable[4]
9.037Stable[4]
13.037Hydrolyzed[4]

Table 2: Stability of Pyridoxal Isonicotinoyl Hydrazone (PIH) under Different Conditions

ConditionObservationReference
Aqueous media (pH 2.0, 3.9, 9.0, 12.0)Sensitive to hydrolytic decomposition[2]
Phosphate buffer (pH 7.0)Lowest rate of hydrolysis[2]
3% and 30% Hydrogen PeroxideNo special degradation products detected[2]
Solid substance (UV, dry and wet heat)Stable for 33 hours[2]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on a hydrazinyl-pyridine compound to identify potential degradation products and pathways.[5][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of the hydrazinyl-pyridine compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60-80°C) for a defined period. Also, expose a solution of the compound to the same temperature.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples at different time points using a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Protocol 2: Stability-Indicating HPLC Method for a Model Hydrazone

The following is an example of an HPLC method that can be adapted for the stability testing of hydrazinyl-pyridines.[4]

  • Chromatographic System: UltiMateDionex 3000 SD with a DAD detector.

  • Column: Purospher® STAR, RP-18 (250 mm x 4.6 mm, 5 µm) with a guard column.

  • Mobile Phase: Acetonitrile, phosphate buffer (pH 4.0), and methanol in a ratio of 60:30:10 (v/v/v).

  • Flow Rate: 1.0 mL/min (isocratic).

  • Column Temperature: 25°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Analysis Time: 15 minutes.

Visualizations

cluster_main Troubleshooting Workflow for Unstable Hydrazinyl-Pyridine Solutions Start Inconsistent Experimental Results or Visible Degradation (e.g., color change, precipitate) CheckPurity Verify Purity of Starting Material (e.g., via HPLC, NMR) Start->CheckPurity StabilityStudy Conduct Preliminary Stability Study (Vary pH, Temp, Light Exposure) CheckPurity->StabilityStudy If pure IdentifyDegradation Identify Degradation Pathway (e.g., Hydrolysis, Oxidation) StabilityStudy->IdentifyDegradation OptimizeConditions Optimize Experimental Conditions (Adjust pH, Temp, Protect from Light) IdentifyDegradation->OptimizeConditions Reformulate Consider Reformulation (e.g., Co-solvents, Stabilizers) OptimizeConditions->Reformulate If instability persists End Stable Solution & Consistent Results OptimizeConditions->End If successful Reformulate->End

Caption: Troubleshooting workflow for stability issues.

cluster_pathway Primary Degradation Pathway of Hydrazinyl-Pyridines in Aqueous Solution HydrazinylPyridine Hydrazinyl-Pyridine (Parent Compound) Hydrolysis Hydrolysis (Acid or Base Catalyzed) HydrazinylPyridine->Hydrolysis PyridineHydrazide Pyridine-Hydrazide Hydrolysis->PyridineHydrazide AldehydeKetone Aldehyde or Ketone Hydrolysis->AldehydeKetone cluster_workflow Experimental Workflow for Aqueous Stability Testing PrepareSolution Prepare Aqueous Solution of Hydrazinyl-Pyridine at Known Concentration Incubate Incubate under Defined Conditions (pH, Temperature, Light) PrepareSolution->Incubate Sample Withdraw Aliquots at Specific Time Intervals Incubate->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Quantify Quantify Parent Compound and Detect Degradation Products Analyze->Quantify DetermineKinetics Determine Degradation Kinetics (e.g., Half-life) Quantify->DetermineKinetics

References

Technical Support Center: Optimizing Chlorination of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the chlorination of trifluoromethylpyridines. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for chlorinating trifluoromethylpyridines?

A1: The two primary approaches for synthesizing chlorinated trifluoromethylpyridines are direct chlorination of a trifluoromethylpyridine substrate and a multi-step synthesis that involves the chlorination of a pyridine precursor followed by fluorination.[1][2][3]

  • Vapor-Phase Chlorination: This method involves the high-temperature reaction of a trifluoromethylpyridine with chlorine gas, often in the presence of a catalyst. It can be performed as a simultaneous chlorination and fluorination of a picoline precursor or as a direct nuclear chlorination of a trifluoromethylpyridine.[1]

  • Liquid-Phase Chlorination: This approach is typically used for the nuclear chlorination of pyridine rings and can be a part of a stepwise synthesis. Common chlorinating agents include chlorine gas and sulfuryl chloride.[2]

Q2: How does the trifluoromethyl group affect the chlorination reaction?

A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution, making chlorination more challenging than for unsubstituted pyridine. The reaction, therefore, often requires forcing conditions such as high temperatures or the use of catalysts.

Q3: What are the common side products in the chlorination of trifluoromethylpyridines?

A3: A common issue, particularly in vapor-phase reactions, is the formation of multi-chlorinated by-products.[1] The degree of chlorination can be influenced by the molar ratio of the chlorinating agent to the substrate and the reaction temperature.[1] Incomplete chlorination can also result in a mixture of products.

Troubleshooting Guide

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation by GC or TLC. Be aware that excessive temperatures can lead to side product formation.[4]
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions. - Consider a different catalyst. For vapor-phase reactions, activated carbon or metal chlorides (Fe, Sb, Cu, Zn) can be effective.[1] For liquid-phase reactions, Lewis acids like FeCl₃ or AlCl₃ may be used.[5]
Poor Quality Reagents - Verify the purity of the trifluoromethylpyridine starting material. - Use a fresh, high-purity source of the chlorinating agent.
Issue 2: Poor Selectivity / Formation of Multiple Products
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry Carefully control the molar ratio of the chlorinating agent to the trifluoromethylpyridine. A lower ratio may favor mono-chlorination.[1]
Reaction Temperature is Too High Lowering the reaction temperature can sometimes improve selectivity by disfavoring over-chlorination.
Sub-optimal Catalyst The choice of catalyst can influence the regioselectivity of the chlorination. Experiment with different catalysts to find the one that provides the best selectivity for the desired isomer.
Issue 3: Reaction is Too Exothermic and Difficult to Control
Potential Cause Troubleshooting Steps
Rapid Addition of Reagent Add the chlorinating agent slowly and in a controlled manner, especially at the beginning of the reaction.[6]
Inadequate Cooling Ensure the reaction vessel is equipped with an efficient cooling system, such as an ice bath, to dissipate the heat generated during the reaction.[6]

Quantitative Data on Reaction Conditions

Table 1: Comparison of Catalysts for a Fluorination Step in the Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

CatalystTemperature (°C)Pressure (MPa)Yield (%)
SbCl₃125–140Atmospheric63–75
WCl₆170–1800.292
FeCl₃130–1751.573

Note: This data is for a fluorination step, which is often part of the overall synthesis of chlorinated trifluoromethylpyridines, and illustrates how catalyst choice can significantly impact yield under different conditions.

Experimental Protocols

Protocol 1: Liquid-Phase Chlorination of 2-Chloro-5-methylpyridine to 2-Chloro-5-(trichloromethyl)pyridine

This protocol is an intermediate step in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, add 2-chloro-5-methylpyridine (1 mole), o-dichlorobenzene (as a solvent), and azobisisobutyronitrile (AIBN) as a radical initiator (5-8% by mass of the starting material).[7]

  • Heating and Chlorination: Heat the mixture to 120-140°C.[7] Once the temperature is stable, start bubbling chlorine gas through the mixture at a controlled rate.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete in 18-20 hours.[7]

  • Work-up: After the reaction is complete, stop the chlorine flow and cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by distillation or recrystallization to yield 2-chloro-5-(trichloromethyl)pyridine. An expected yield is around 82.7%.[7]

Protocol 2: Vapor-Phase Chlorination of a 5-Trifluoromethylpyridine Derivative
  • Reactor Setup: The reaction is carried out in a tubular reactor packed with a catalyst, such as activated carbon or a metal chloride on a support.[1]

  • Vaporization and Reaction: The 5-trifluoromethylpyridine derivative is vaporized and mixed with chlorine gas (typically 1-5 moles of chlorine per mole of the pyridine derivative).[1] This gaseous mixture is then passed through the heated reactor.

  • Temperature Control: The reaction temperature is maintained between 150°C and 350°C.[1] The optimal temperature will depend on the specific substrate and desired product.

  • Product Collection: The gaseous mixture exiting the reactor, containing the chlorinated products, unreacted starting material, and HCl gas, is cooled to condense the organic components.

  • Purification: The collected liquid is then purified by fractional distillation to separate the desired chlorinated trifluoromethylpyridine from byproducts and unreacted starting material.

Process Diagrams

Troubleshooting_Workflow Troubleshooting Low Yield in Chlorination start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_reagents Verify Activity of Reagents check_purity->check_reagents Purity OK success Yield Improved check_purity->success Impurity Found & Rectified optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents Active check_reagents->success Replaced Inactive Reagent optimize_catalyst Evaluate Catalyst Performance optimize_temp->optimize_catalyst No Improvement optimize_temp->success Improvement Seen optimize_stoichiometry Adjust Reagent Stoichiometry optimize_catalyst->optimize_stoichiometry No Improvement optimize_catalyst->success Better Catalyst Found optimize_stoichiometry->success Improvement Seen

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow General Liquid-Phase Chlorination Workflow setup Reaction Setup (Substrate, Solvent, Catalyst) heating Heat to Desired Temperature setup->heating addition Slow Addition of Chlorinating Agent heating->addition monitoring Monitor Reaction by GC/TLC addition->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Distillation/Crystallization) workup->purification product Isolated Product purification->product

Caption: Liquid-phase chlorination workflow.

References

Navigating the Scale-Up of Pyridine Intermediate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of pyridine intermediate synthesis is a critical juncture in pharmaceutical and chemical development. While laboratory-scale syntheses may appear straightforward, transitioning to pilot and industrial-scale production often unveils a host of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the scale-up process.

General Troubleshooting and FAQs

This section covers overarching issues that can arise during the scale-up of various pyridine synthesis methodologies.

Q1: We are experiencing a significant drop in yield upon scaling up our pyridine synthesis. What are the primary factors to investigate?

A1: A decrease in yield during scale-up is a common and multifaceted problem. A systematic investigation should be undertaken, focusing on the following key areas:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions and degradation of reactants or products. Ensure that the agitation speed and impeller design are suitable for the increased volume. Heat dissipation is also more challenging at scale; inadequate cooling can lead to thermal runaway and reduced yields.

  • Reaction Kinetics: The kinetics of a reaction can be affected by changes in surface area-to-volume ratio upon scale-up. Reactions that are fast at the lab scale may become mass-transfer limited in larger vessels, leading to longer reaction times and potential for byproduct formation.

  • Purity of Starting Materials: The impact of impurities in starting materials is often magnified at a larger scale. Ensure consistent quality and purity of all reagents.

  • Changes in Impurity Profile: Longer reaction times and temperature variations can lead to the formation of new or increased levels of impurities, which can consume starting materials and complicate purification, thereby reducing the isolated yield.

Q2: Our scaled-up reaction is generating a different impurity profile than what we observed in the lab. How can we identify and control these new impurities?

A2: Changes in the impurity profile are a common consequence of altered reaction conditions during scale-up. To address this:

  • Comprehensive Analysis: Utilize analytical techniques such as HPLC, GC-MS, and NMR to identify the structure of new impurities.

  • Reaction Monitoring: Implement in-process controls to track the formation of impurities over time. This can help pinpoint the stage at which they are generated.

  • Process Parameter Optimization: Once the source of the impurity is understood, adjust reaction parameters such as temperature, reaction time, reagent stoichiometry, and addition rates to minimize its formation. For instance, if an impurity arises from prolonged exposure to high temperatures, reducing the reaction time or improving heat removal could be effective.

Q3: We are concerned about the exothermic nature of our pyridine synthesis during scale-up. What are the best practices for managing thermal safety?

A3: Exothermic reactions pose a significant safety risk during scale-up. Key safety considerations include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring the reactor's cooling capacity is sufficient to prevent a runaway reaction.

  • Controlled Reagent Addition: Add highly reactive or exothermic reagents in a controlled manner, such as dropwise addition or using a syringe pump, to manage the rate of heat generation.

  • Efficient Cooling: Utilize an appropriate cooling system, such as a jacketed reactor with a circulating coolant, to maintain the desired reaction temperature.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

  • Emergency Planning: Have a clear plan in place for managing a thermal runaway, including emergency cooling procedures and pressure relief systems.

Synthesis-Specific Troubleshooting

This section provides targeted advice for common pyridine synthesis methods.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a widely used method for preparing dihydropyridines, which are then oxidized to pyridines.

Q4: Our Hantzsch synthesis is suffering from low yields and the formation of numerous side products at a larger scale. What are the likely causes and solutions?

A4: Low yields in scaled-up Hantzsch synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The classical Hantzsch synthesis often requires harsh conditions and long reaction times, which can be problematic at scale.

  • Incomplete Oxidation: The dihydropyridine intermediate must be fully oxidized to the pyridine product. Incomplete oxidation will directly result in lower yields.

  • Side Reactions: The Hantzsch reaction can proceed through multiple pathways, leading to the formation of various side products.

Troubleshooting Strategies for Hantzsch Synthesis

Common IssuePotential CauseRecommended Solution
Low Yield Inefficient reaction conditionsConsider using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles, which has been reported to achieve yields of up to 96% on a lab scale.
Incomplete oxidation of the dihydropyridine intermediateEnsure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine). Monitor the reaction progress by TLC or LC-MS to confirm complete conversion.
Side Product Formation Incorrect order of reagent addition in unsymmetrical synthesesPre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia).
Self-condensation of the β-keto esterOptimize the reaction temperature and consider a slower addition rate of the reagents.

Experimental Protocol: Lab-Scale Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

  • Add ammonium acetate (1.1 equivalents) to the solution.

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • For oxidation to the corresponding pyridine, the isolated dihydropyridine can be dissolved in glacial acetic acid and treated with a suitable oxidizing agent like sodium nitrite or chromium trioxide.

Scale-Up Considerations for Hantzsch Synthesis

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Yield Often high (e.g., >90% with optimized conditions)May decrease due to mixing and heat transfer limitations. Continuous flow reactors can help maintain high yields.
Reaction Time Minutes to hoursMay increase due to slower heat and mass transfer.
Impurity Profile Typically well-definedMay see an increase in byproducts from side reactions due to localized high temperatures or longer reaction times.
Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.

Q5: We are struggling with low yields in our Kröhnke synthesis. What are the common culprits?

A5: Low yields in the Kröhnke synthesis can often be traced back to reagent quality and reaction conditions.[1]

  • Purity of Starting Materials: The α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are the key reactants. Ensure they are pure and dry, as impurities or moisture can lead to side reactions or inhibit the desired transformation.[1]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures (80-140 °C).[1] However, excessively high temperatures can lead to the decomposition of starting materials or the product. A careful optimization of the temperature is often necessary.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can also lead to product degradation. Monitoring the reaction by TLC is crucial to determine the optimal time.[1]

Troubleshooting Strategies for Kröhnke Synthesis

Common IssuePotential CauseRecommended Solution
Low or No Product Formation Impure or wet starting materialsPurify the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound before use. Ensure all reagents and solvents are anhydrous.[1]
Suboptimal reaction temperature or timeSystematically screen a range of temperatures (e.g., 80, 100, 120 °C) and monitor the reaction progress by TLC to identify the optimal conditions.[1]
Formation of Side Products Self-condensation of the α,β-unsaturated carbonyl compoundThis can occur at elevated temperatures. Consider a more controlled addition of reagents and optimize the reaction temperature to minimize this side reaction.

Experimental Protocol: Lab-Scale Kröhnke Synthesis of 2,4,6-Triphenylpyridine

Materials:

  • N-phenacylpyridinium bromide (α-pyridinium methyl ketone salt)

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • To a solution of N-phenacylpyridinium bromide (1.0 mmol) and chalcone (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).

  • Heat the reaction mixture at reflux (around 120 °C) for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-triphenylpyridine.

Scale-Up Considerations for Kröhnke Synthesis

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Yield Moderate to high (often >60%, can exceed 90%)[1]Sensitive to temperature control and mixing. Inadequate heat removal can lead to byproduct formation and lower yields.
Reaction Time Typically 2-8 hoursMay need to be adjusted based on the efficiency of heat transfer in the larger reactor.
Impurity Profile Side products from self-condensation can be observed.Increased potential for thermal degradation products if hotspots are present in the reactor.
Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis allows for the preparation of substituted pyridines from enamines and ethynylketones.

Q6: The high temperatures required for the cyclodehydration step in our Bohlmann-Rahtz synthesis are causing decomposition of our starting materials. How can we mitigate this?

A6: The high-temperature requirement for the cyclodehydration step is a known drawback of the classical Bohlmann-Rahtz synthesis.

  • Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid catalyst can significantly lower the temperature required for cyclodehydration.

  • One-Pot Procedures: Several one-pot modifications have been developed that avoid the isolation of the aminodiene intermediate and often proceed under milder conditions.

  • Flow Chemistry: Continuous flow reactors provide excellent temperature control and can be advantageous for reactions that are sensitive to high temperatures.

Experimental Protocol: One-Pot Bohlmann-Rahtz Pyridine Synthesis

Materials:

  • Enamine (e.g., ethyl β-aminocrotonate)

  • Ethynylketone (e.g., 1-phenyl-2-propyn-1-one)

  • Toluene

  • Acetic acid

Procedure:

  • In a suitable reactor, dissolve the enamine (1 equivalent) and the ethynylketone (1 equivalent) in a 5:1 mixture of toluene and acetic acid.

  • Heat the reaction mixture, monitoring the progress by TLC. The optimal temperature will depend on the specific substrates but is generally lower than in the absence of an acid catalyst.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe reaction is a method for synthesizing hydroxy-substituted pyridines.

Q7: We are looking to improve the yield and sustainability of our Guareschi-Thorpe synthesis for scale-up. What are some modern approaches?

A7: Recent advancements in the Guareschi-Thorpe synthesis have focused on milder and more environmentally friendly conditions.

  • Aqueous Media: Performing the reaction in an aqueous medium can be a greener alternative to traditional organic solvents.

  • Ammonium Carbonate: Using ammonium carbonate as both the nitrogen source and a promoter has been shown to give high yields in a one-pot, three-component reaction. A 20-fold scale-up of this method has been successfully demonstrated with a 95% yield.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium

Materials:

  • Ethyl cyanoacetate

  • Ethyl acetoacetate

  • Ammonium carbonate

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).

  • Add a 1:1 mixture of water and ethanol (2 mL) as the solvent.

  • Stir the mixture at 80 °C.

  • The product is expected to precipitate from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with water.

Visualizing Workflows and Mechanisms

To further aid in understanding and troubleshooting, the following diagrams illustrate key workflows and reaction pathways.

Troubleshooting_Workflow A Problem Identified (e.g., Low Yield, Impurities) B Review Reaction Parameters (Temp, Time, Stoichiometry) A->B C Analyze Starting Materials (Purity, Stability) A->C D Investigate Mixing and Heat Transfer A->D F Optimize Reaction Conditions B->F C->F D->F E Identify Byproducts (HPLC, GC-MS, NMR) E->F F->E If impurities persist G Implement Process Analytical Technology (PAT) F->G For scale-up H Problem Resolved F->H If successful G->H

Caption: A general workflow for troubleshooting common issues in pyridine synthesis scale-up.

Hantzsch_Synthesis_Pathway cluster_reactants Reactants A Aldehyde D Knoevenagel Condensation A->D B 2x β-Ketoester B->D E Enamine Formation B->E C Ammonia C->E F Michael Addition D->F E->F G Cyclization & Dehydration F->G H 1,4-Dihydropyridine G->H I Oxidation H->I J Pyridine I->J

Caption: Simplified reaction pathway of the Hantzsch pyridine synthesis.

Krohnke_Synthesis_Mechanism A α-Pyridinium Methyl Ketone Salt D Michael Addition A->D B α,β-Unsaturated Carbonyl B->D C Ammonium Acetate F Cyclization & Dehydration C->F E 1,5-Dicarbonyl Intermediate D->E E->F G Pyridine Product F->G

Caption: Key steps in the Kröhnke pyridine synthesis mechanism.

This technical support guide provides a starting point for addressing common challenges in the scale-up of pyridine intermediate synthesis. Successful scale-up requires a thorough understanding of the reaction chemistry, careful process optimization, and a strong emphasis on safety.

References

Degradation pathways of trifluoromethylpyridine compounds under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylpyridine compounds. It addresses common issues encountered during experimental studies of their degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for trifluoromethylpyridine compounds under experimental conditions?

A1: Trifluoromethylpyridine compounds primarily degrade through three main pathways: hydrolysis, photodegradation, and microbial degradation. The prevalence of each pathway depends on the specific experimental conditions, such as pH, light exposure, and the presence of microorganisms.

Q2: Why is it crucial to study the degradation pathways of these compounds?

A2: Understanding the degradation pathways is essential for several reasons. It helps in determining the compound's stability and shelf-life, identifying potential degradation products that might be more toxic than the parent compound, and assessing the environmental fate and persistence of agrochemicals and pharmaceuticals containing the trifluoromethylpyridine moiety.[1][2] This knowledge is critical for regulatory submissions and for designing more stable and safer chemical entities.

Q3: What are the typical degradation products observed from the breakdown of the trifluoromethylpyridine ring?

A3: A common degradation product from the trifluoromethyl group is trifluoroacetic acid (TFA).[3] The pyridine ring can be cleaved through various mechanisms, often initiated by hydroxylation, leading to the formation of smaller aliphatic acids and eventually mineralization to carbon dioxide and water under certain conditions. For instance, in the microbial degradation of pyridine, intermediates like succinic acid semialdehyde can be formed.[4]

Q4: How does the position of the trifluoromethyl group on the pyridine ring affect its stability?

Troubleshooting Guides

Issue 1: High Variability in Hydrolysis Rate Constants

Symptoms:

  • Inconsistent half-life values for the same compound under identical pH and temperature conditions.

  • Poor reproducibility of kinetic data between experimental runs.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inaccurate pH measurement or control. Calibrate the pH meter before each experiment. Use high-quality buffers and ensure their buffering capacity is not exceeded by the compound or its degradation products.
Temperature fluctuations. Use a calibrated, temperature-controlled water bath or incubator. Monitor the temperature throughout the experiment.
Co-solvent effects. If using a co-solvent for poorly soluble compounds, be aware that it can influence the hydrolysis rate.[3] Keep the co-solvent concentration consistent across all experiments.
Adsorption to container surfaces. Use inert containers (e.g., borosilicate glass) and consider pre-saturating the container with the compound solution to minimize loss due to adsorption.
Issue 2: Unexpected Peaks in HPLC Chromatogram During Photodegradation Studies

Symptoms:

  • Appearance of unknown peaks that are not consistent with the expected photodegradation pathway.

  • Drifting baseline or ghost peaks in the chromatogram.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Contaminated solvents or reagents. Use HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.
Secondary degradation of primary photoproducts. Monitor the degradation at multiple time points to distinguish between primary and secondary degradation products.[3]
Interaction with the container or impurities. Use high-purity quartz vessels for photodegradation experiments to ensure maximum light transmission and minimize leaching of impurities.
Instrumental issues. Perform a blank injection (mobile phase only) to check for system contamination. Clean the injector and column if necessary.
Issue 3: No Significant Microbial Degradation Observed

Symptoms:

  • The concentration of the trifluoromethylpyridine compound does not decrease over time in the presence of a microbial inoculum.

  • No formation of expected metabolites.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inappropriate microbial source. The selected microbial consortium may not possess the necessary enzymes for degradation. Use a microbial source from a site previously exposed to similar compounds, if possible.[6]
Toxicity of the compound to microorganisms. High concentrations of the parent compound or its degradation products can be toxic to the microbial population.[1] Start with a lower concentration of the test compound.
Sub-optimal culture conditions. Ensure that the pH, temperature, and nutrient availability are optimal for the growth and metabolic activity of the microorganisms.[7]
Lack of co-metabolites. Some microorganisms may require a primary carbon source to degrade the target compound (co-metabolism).[2] Ensure the culture medium provides necessary nutrients.

Quantitative Data on Degradation

Table 1: Hydrolysis Half-lives of Selected Trifluoromethylpyridine-containing Compounds
CompoundpHTemperature (°C)Half-life (days)Rate Constant (k)Reference
Pydiflumetofen72512.1-[3]
Pydiflumetofen7459.3-[3]
Pydiflumetofen52524.8-[3]
Chlorpyrifos729±110.10.07 d⁻¹[8]
Chlorpyrifos529±113.20.05 d⁻¹[8]
Table 2: Photodegradation Data for Selected Trifluoromethylpyridine-related Pesticides
CompoundLight SourceQuantum Yield (mol Ei⁻¹)Half-lifeReference
FluroxypyrSimulated Sunlight1.2 x 10⁻⁴-[9]
PicloramSunlight-20-300 days (in soil)[2]
ChlorantraniliproleSimulated Sunlight0.0099 ± 0.0006034.5 ± 4.0 hours[10]
FluopyramUV-C (200-280 nm)->90% degradation in 3 hours[11]

Experimental Protocols

Protocol 1: Hydrolysis Study

Objective: To determine the rate of hydrolysis of a trifluoromethylpyridine compound at different pH values.

Materials:

  • Trifluoromethylpyridine compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solutions (pH 4, 7, and 9)

  • Constant temperature incubator or water bath

  • HPLC-UV or LC-MS/MS system

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Prepare a stock solution of the trifluoromethylpyridine compound in a suitable solvent (e.g., acetonitrile or methanol).

  • In separate volumetric flasks, add a small aliquot of the stock solution to each buffer (pH 4, 7, and 9) to achieve the desired final concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 50°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Quench the reaction if necessary (e.g., by adding an equal volume of mobile phase).

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time to determine the first-order rate constant and calculate the half-life.

Protocol 2: Photodegradation Study

Objective: To evaluate the photodegradation of a trifluoromethylpyridine compound under controlled light conditions.

Materials:

  • Trifluoromethylpyridine compound

  • HPLC-grade water and acetonitrile

  • Photoreactor equipped with a specific lamp (e.g., Xenon arc lamp simulating sunlight or a mercury lamp for specific wavelengths)

  • Quartz reaction vessels

  • LC-MS/MS system for product identification

  • Chemical actinometer for quantum yield determination (optional)

Procedure:

  • Prepare a solution of the trifluoromethylpyridine compound in a mixture of water and a co-solvent like acetonitrile in a quartz vessel.

  • Place the vessel in the photoreactor and irradiate with the chosen light source.

  • At selected time points, withdraw samples for analysis.

  • Analyze the samples by LC-MS/MS to monitor the degradation of the parent compound and identify the formation of photoproducts.

  • If determining the quantum yield, a chemical actinometer should be irradiated under the same conditions to measure the light intensity.[9]

Protocol 3: Microbial Degradation Study

Objective: To assess the biodegradability of a trifluoromethylpyridine compound by a microbial consortium.

Materials:

  • Trifluoromethylpyridine compound

  • Microbial inoculum (e.g., activated sludge, soil slurry)

  • Mineral salts medium

  • Shaking incubator

  • Centrifuge and sterile filters

  • LC-MS/MS system

Procedure:

  • Prepare a mineral salts medium and autoclave to sterilize.

  • Add the trifluoromethylpyridine compound (as the sole carbon source or with a primary carbon source) to the sterile medium.

  • Inoculate the medium with the microbial consortium.

  • Incubate the cultures in a shaking incubator at a controlled temperature.

  • At regular intervals, withdraw samples, centrifuge to remove microbial cells, and filter the supernatant.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound and identify any metabolites.

  • Include a sterile control (no inoculum) and a positive control (a readily biodegradable compound) to ensure the validity of the experiment.

Visualizations

Hydrolysis_Pathway Trifluoromethylpyridine Trifluoromethylpyridine Intermediate Intermediate Trifluoromethylpyridine->Intermediate Hydrolysis (H₂O) Carboxylic_Acid_Derivative Carboxylic_Acid_Derivative Intermediate->Carboxylic_Acid_Derivative Further Hydrolysis Fluoride_Ion Fluoride_Ion Intermediate->Fluoride_Ion Release

Hydrolytic degradation of the trifluoromethyl group.

Photodegradation_Pathway A Trifluoromethylpyridine Compound B Excited State A->B hν (UV/Vis Light) F Trifluoroacetic Acid A->F Side chain oxidation C Dehalogenated Product B->C Loss of Halogen D Hydroxylated Product B->D Reaction with •OH E Ring Cleavage Products C->E D->E Microbial_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis Compound Trifluoromethylpyridine Compound Incubator Shaking Incubator (Controlled Temp & Time) Compound->Incubator Medium Mineral Salts Medium Medium->Incubator Inoculum Microbial Inoculum Inoculum->Incubator Sampling Periodic Sampling Incubator->Sampling Processing Centrifugation & Filtration Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Degradation Kinetics & Metabolite ID Analysis->Data

References

Technical Support Center: Enhancing Reactivity of Hydrazinylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the reactivity of the hydrazinyl group in pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the reactivity of a hydrazinyl group on a pyridine ring?

A1: Enhancing the reactivity of the hydrazinyl group typically involves several key strategies:

  • Catalysis: Utilizing transition metal catalysts, such as palladium or platinum, can significantly facilitate reactions like cross-coupling and amination.[1][2][3] Mixed catalyst systems (e.g., Pd/C and Pt/C) have been shown to improve both reaction rates and selectivity.[2][4]

  • Basicity and pH Control: The choice of base is critical. A combination of a strong inorganic base (e.g., sodium hydroxide) and a weaker organic base (e.g., pyridine) can help control the reaction's pH, improving selectivity by preventing undesirable side reactions.[2][4]

  • Use of Protecting Groups: To direct reactivity towards other sites on the pyridine ring or to prevent unwanted side reactions of the hydrazinyl group itself, protecting groups are often employed.[1] For instance, di-tert-butyl hydrazodiformate can be used to protect the hydrazine moiety, which can then be deprotected under mild conditions.[1][3]

  • Activation of Reaction Partners: In reactions like acylation, activating the carboxylic acid partner by converting it to a more reactive species, such as an acid chloride, can overcome the potentially low nucleophilicity of the hydrazinylpyridine.[5]

Q2: How do electron-withdrawing or electron-donating groups on the pyridine ring affect the hydrazinyl group's reactivity?

A2: The electronic nature of substituents on the pyridine ring plays a crucial role.

  • Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) or nitro (-NO₂) decrease the electron density of the pyridine ring. This deactivation reduces the nucleophilicity of the hydrazinyl group, making it less reactive in reactions like amide coupling or condensation.[5] Overcoming this often requires more forceful conditions, such as stronger coupling reagents or higher temperatures.[5]

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy increase the electron density on the ring, enhancing the nucleophilicity of the hydrazinyl group and making it more reactive towards electrophiles.

Q3: When should I use a protecting group for the hydrazinyl moiety?

A3: A protecting group is advisable under several circumstances:

  • When performing reactions at other positions: If you need to functionalize the pyridine ring or other substituents without affecting the hydrazinyl group, protection is essential.

  • To prevent self-condensation or polymerization: The nucleophilic hydrazinyl group can potentially react with other molecules of the starting material or intermediates.

  • To improve solubility or stability: Some protected derivatives may have more favorable physical properties for a given reaction or purification process.

  • During multi-step syntheses: Protecting the hydrazinyl group early can prevent it from interfering with a sequence of subsequent reactions.[1]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Hydrazinylpyridine Synthesis

If you are experiencing low yields during the palladium-catalyzed amination of a halopyridine to form a hydrazinylpyridine, consider the following troubleshooting steps.

Potential Cause Recommended Solution Explanation
Poor Catalyst Activity 1. Ensure the palladium catalyst (e.g., Pd(OAc)₂) and phosphine ligands are fresh and handled under an inert atmosphere.[1] 2. Consider using a pre-formed catalyst for more reliable initiation.[5] 3. Experiment with mixed catalyst systems, such as a combination of Pd/C and Pt/C, which can enhance reaction rates.[2][4]Catalysts and ligands can degrade upon exposure to air and moisture. Different catalyst systems exhibit varying efficiencies depending on the specific substrates.[1][2]
Ineffective Ligand 1. Switch to a chelating phosphine ligand (e.g., DPPF) or a sterically hindered monodentate biphenylphosphine ligand.[1]The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Chelating and bulky ligands are often effective for cross-coupling reactions involving pyridines.[1]
Suboptimal Base 1. Use a strong, non-coordinating base like sodium or lithium tert-butoxide (NaOtBu, LiOtBu).[5] 2. For improved selectivity, try a combination of a strong base (NaOH) and a weak base (pyridine).[2][4]The base is crucial for the deprotonation step in the catalytic cycle. The base must be strong enough to be effective but should not interfere with the catalyst or substrates.[5]
Leaving Group Inefficiency 1. If using pyridyl triflates, ensure the ring is activated with an electron-withdrawing group (e.g., an ester).[1] 2. 2-Pyridyl chlorides and bromides are generally effective electrophiles in these reactions.[1][3]The reactivity of the electrophile depends on the leaving group. Unactivated pyridyl triflates may not be reactive enough under standard conditions.[1]
Issue 2: Sluggish or Incomplete Acylation of the Hydrazinyl Group

Acylation reactions involving hydrazinylpyridines can often be slow or fail to go to completion. Here’s how to troubleshoot this common issue.

Potential Cause Recommended Solution Explanation
Low Nucleophilicity of Hydrazine 1. Convert the carboxylic acid to a more reactive electrophile, such as an acid chloride (using SOCl₂ or oxalyl chloride), before adding the hydrazinylpyridine.[5] 2. Use a more potent coupling reagent like HATU or PyBOP.[5]Electron-withdrawing groups on the pyridine ring can significantly reduce the nucleophilicity of the hydrazinyl group, making it slow to react with standard carboxylic acids or anhydrides.[5]
Inadequate Catalyst/Base 1. Ensure an adequate amount of pyridine is used as it acts as both a solvent and a base catalyst to activate the acylating agent and neutralize the acid byproduct.[6][7] 2. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction rate.[6]Pyridine facilitates the reaction by forming a more reactive acylpyridinium intermediate. DMAP is a highly effective nucleophilic catalyst for acylation.[6][7]
Suboptimal Reaction Conditions 1. Gently heat the reaction mixture (e.g., to 40-60 °C), monitoring by TLC for product formation and potential decomposition.[5] 2. Increase the reaction time.[8]Increased temperature can provide the necessary activation energy to overcome a high reaction barrier.
Presence of Moisture 1. Use anhydrous solvents (e.g., dry pyridine) and reagents.[6] 2. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[6][8]Water can hydrolyze the acylating agent (e.g., acetic anhydride) and quench the reaction.[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of a Protected 2-Hydrazinopyridine

This protocol is adapted from methodologies described for the palladium-catalyzed amination of 2-halopyridines.[1][3]

  • Preparation: In an oven-dried flask under an argon atmosphere, combine the 2-halopyridine (1.0 eq.), the protected hydrazine substrate (e.g., di-tert-butyl hydrazodiformate, 1.2 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., Xantphos, 4 mol %).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation of a Hydrazinylpyridine using Acetic Anhydride

This protocol is a general method for the acylation of nucleophilic groups.[6]

  • Setup: Dissolve the hydrazinylpyridine starting material (1.0 eq.) in anhydrous pyridine (5-10 mL/mmol) in a flask under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5 eq. per reactive N-H group) dropwise to the solution. For sluggish reactions, add a catalytic amount of DMAP (0.1 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the careful addition of methanol.

  • Work-up: Remove the pyridine by co-evaporation with toluene under reduced pressure. Dilute the residue with dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Visualizations

G Workflow: Troubleshooting Low Reaction Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst/Ligand System start->check_catalyst check_workup Analyze Workup & Purification start->check_workup repurify Repurify/Replace Reagents check_reagents->repurify Impurity Suspected optimize_conditions Optimize Temp/Time check_conditions->optimize_conditions Suboptimal change_catalyst Screen New Catalysts/Ligands check_catalyst->change_catalyst Ineffective optimize_workup Check Aqueous Layer for Product Modify Extraction/Purification check_workup->optimize_workup Product Loss Suspected success Yield Improved repurify->success fail Yield Still Low repurify->fail optimize_conditions->success optimize_conditions->fail change_catalyst->success change_catalyst->fail optimize_workup->success optimize_workup->fail

Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.

G Decision Tree: Enhancing Hydrazinyl Group Reactivity cluster_solutions Solutions start Is the hydrazinylpyridine reaction sluggish? ewg Does the pyridine ring have strong EWGs? start->ewg Yes catalysis Is the reaction catalyzed? start->catalysis No increase_temp Increase reaction temperature start->increase_temp General Approach nucleophile Is the hydrazinyl group the nucleophile? ewg->nucleophile electrophile Is the reaction partner a weak electrophile? nucleophile->electrophile Yes activate_partner Activate the reaction partner (e.g., form acid chloride) electrophile->activate_partner Yes add_dmap Add a nucleophilic catalyst (e.g., DMAP for acylation) electrophile->add_dmap No (Acylation) optimize_catalyst Optimize catalyst, ligand, and base catalysis->optimize_catalyst stronger_reagent Use a stronger coupling reagent (e.g., HATU) activate_partner->stronger_reagent

Caption: A decision-making guide for selecting a strategy to increase reactivity.

References

Validation & Comparative

3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine vs other hydrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine and Related Hydrazine Compounds in Drug Discovery

For Immediate Release

In the dynamic landscape of pharmaceutical research and drug development, the exploration of novel molecular scaffolds is paramount to addressing unmet medical needs. Among the myriad of heterocyclic compounds, hydrazine derivatives have emerged as a versatile and promising class of molecules, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of this compound against other notable hydrazine derivatives, offering insights into their structure-activity relationships, and potential therapeutic applications, supported by available experimental data.

Introduction to Hydrazine Derivatives

Hydrazine and its derivatives are characterized by the presence of a nitrogen-nitrogen single bond. This functional group imparts unique chemical properties that have been exploited in the synthesis of a wide array of biologically active molecules. The incorporation of a hydrazine or hydrazone moiety can influence a compound's lipophilicity, hydrogen bonding capacity, and ability to coordinate with metal ions, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Research has demonstrated the potential of hydrazine derivatives as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.

The subject of this guide, This compound , combines the key structural features of a substituted pyridine ring with a methylhydrazinyl group. The trifluoromethyl group is a well-known bioisostere for a methyl group, often enhancing metabolic stability and membrane permeability, while the chloro substituent can influence the electronic properties of the pyridine ring and provide a site for further chemical modification.

Comparative Analysis: Performance and Biological Activity

While specific experimental data for the direct comparison of this compound against other hydrazine derivatives in standardized assays is not extensively available in the public domain, we can infer potential activities and structure-activity relationships based on studies of analogous compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of various hydrazine derivatives. The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and angiogenesis, or the induction of apoptosis. For instance, certain hydrazone-bearing compounds have shown potent cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Representative Hydrazine Derivatives against Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-based dihydrazoneMCF-7 (Breast)7.0 - 8.5[1]
Pyridine-appended 2-hydrazinylthiazoleA549 (Lung)10.2 - 15.8[2]
Arylhydrazones of active methylene compoundsHEK293T50.86 ± 2.5[3]
Fluorinated Hydrazinylthiazole--[4]

Note: The data presented is for structurally related but distinct compounds and is intended to be illustrative of the potential of the hydrazine scaffold.

The presence of the trifluoromethylpyridine moiety in This compound is of particular interest. Trifluoromethylpyridines are key structural motifs in a number of approved agrochemicals and pharmaceuticals, suggesting that this compound could exhibit significant biological activity.

Antimicrobial and Other Biological Activities

Beyond oncology, hydrazine derivatives have been investigated for a range of other therapeutic applications. For example, pyridine-appended 2-hydrazinylthiazole derivatives have demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis.[2] Other studies have explored their potential as inhibitors of enzymes such as α-glucosidase, which is relevant to the management of diabetes.[5]

Experimental Protocols

To facilitate further research and comparative studies, this section outlines a standard experimental protocol for assessing the in vitro cytotoxic activity of novel compounds, such as this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Experimental Workflows and Logical Relationships

To aid in the conceptualization of experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plate A->B D Treatment of Cells B->D C Preparation of Compound Dilutions C->D E Addition of MTT Reagent D->E F Incubation E->F G Addition of Solubilization Solution F->G H Absorbance Measurement G->H I Calculation of Cell Viability H->I J Determination of IC50 I->J

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Conclusion

While direct comparative data for this compound is currently limited, the broader class of hydrazine derivatives continues to be a fertile ground for the discovery of new therapeutic agents. The structural motifs present in this particular compound suggest that it warrants further investigation, particularly in the context of anticancer and antimicrobial research. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct such evaluations and contribute to the growing body of knowledge on these versatile molecules. Further studies are essential to elucidate the specific biological activities and therapeutic potential of this compound and to understand its performance relative to other hydrazine derivatives.

References

A Comparative Analysis of Trifluoromethylpyridine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds like pyridine is a cornerstone of modern medicinal chemistry. The position of this highly electronegative group on the pyridine ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of 2-, 3-, and 4-trifluoromethylpyridine isomers, summarizing key quantitative data from representative derivatives, detailing relevant experimental protocols, and visualizing associated cellular pathways and workflows to facilitate further research and development.

The trifluoromethyl group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] These characteristics have led to the widespread use of trifluoromethylpyridine (TFMP) derivatives in the development of agrochemicals and pharmaceuticals.[3][4] While direct comparative studies on the parent 2-, 3-, and 4-trifluoromethylpyridine molecules in various biological assays are not extensively documented in publicly available literature, examining their derivatives provides valuable insights into the structure-activity relationships governed by the CF3 group's position.

Data Presentation: A Comparative Look at Isomeric Derivatives

To illustrate the influence of the trifluoromethyl group's position on biological activity, the following tables summarize quantitative data for representative derivatives of each trifluoromethylpyridine isomer in anticancer and antimicrobial assays. It is important to note that these are not direct comparisons of the parent isomers but rather a comparative analysis of derivatives that share the respective isomeric core.

Table 1: Comparative Anticancer Activity of Trifluoromethylpyridine Derivatives

Derivative ClassCompound/AnalogCancer Cell LineIC50 (µM)Reference
2-Trifluoromethylpyridine Bimiralisib (PQR309)VariousVaries by cell line[5]
Naporafenib (LXH254)BRAF-mutated/RAS-driven models-[5]
3-Trifluoromethylpyridine Pyridine-Urea Derivative 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[6]
Pyridine-Urea Derivative 8bVariousMean Inhibition 43% at 10µM[6]
4-Trifluoromethylpyridine TTI-4 (Isoxazole derivative)MCF-7 (Breast)2.63[7]
Flonicamid--[8]

Table 2: Comparative Antimicrobial Activity of Trifluoromethylpyridine Derivatives

Derivative ClassCompound/AnalogBacterial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
2-Trifluoromethylpyridine Imidazo[4,5-b]pyridine derivativeEscherichia coli-[9]
Bacillus cereus-[9]
3-Trifluoromethylpyridine Pyridine derivativeBacillus subtilis-[10]
Escherichia coli-[10]
4-Trifluoromethylpyridine Pyridine derivativeBacillus subtilis-[10]
Pseudomonas aeruginosa-[10]

Note: The tables compile data from different studies and are intended for illustrative comparison of the potential of each isomer class. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological assay results. Below are protocols for key experiments commonly used to evaluate the biological activity of trifluoromethylpyridine derivatives.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][4]

  • Compound Treatment: Prepare serial dilutions of the test compounds (trifluoromethylpyridine derivatives) in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.[6]

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11]

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[2]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[2]

  • Inoculation: Add the diluted bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Kinase Inhibition Assay (ADP-Glo™ Format)

Many trifluoromethylpyridine derivatives function as kinase inhibitors. This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.[13]

  • Reaction Setup: In a 384-well plate, set up the kinase reaction containing the purified recombinant kinase, the kinase-specific substrate, ATP, and the test compound at various concentrations in a kinase assay buffer.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.[13]

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were created using Graphviz (DOT language) to illustrate a representative signaling pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor TFMP Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a trifluoromethylpyridine (TFMP) derivative.

G A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions of TFMP Isomers/Derivatives) A->B C Incubation (e.g., 48 hours) B->C D Addition of Viability Reagent (e.g., MTT, Resazurin) C->D E Incubation D->E F Data Acquisition (Absorbance/Fluorescence Measurement) E->F G Data Analysis (IC50 Determination) F->G

References

Confirming the Identity of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS).

The structural confirmation of a synthesized compound is a critical step in the drug discovery and development pipeline. It ensures the integrity of subsequent biological and toxicological studies. This document outlines a detailed protocol for the identity confirmation of this compound using LC-MS and compares its performance with other common analytical methods.

Comparative Analysis of Analytical Techniques

LC-MS is a powerful and widely adopted technique for the identification and quantification of small molecules due to its high sensitivity and specificity.[1] It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] However, a multi-faceted approach utilizing various analytical techniques provides the most robust and conclusive evidence of a compound's identity.[2][3]

Technique Principle Information Provided Strengths Limitations
LC-MS Separation by chromatography followed by mass-to-charge ratio determination.[1][2]Molecular weight, fragmentation pattern, purity.[2][3]High sensitivity and selectivity, suitable for complex mixtures.[1][4]Isomers may not be differentiated by mass alone, requires reference standards for absolute confirmation.
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Detailed structural information, including connectivity of atoms.[2][3]Unambiguous structure elucidation.[3]Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.[1][2][3]Fast, non-destructive, provides a molecular "fingerprint".[1]Does not provide information on molecular weight or connectivity, interpretation can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Molecular weight and fragmentation pattern of volatile compounds.[2]Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Elemental composition and empirical formula.[2]Provides fundamental composition data.Does not provide structural information, requires high purity sample.

Experimental Workflow for Identity Confirmation

The following diagram illustrates a typical workflow for the confirmation of a newly synthesized compound's identity, integrating multiple analytical techniques for a comprehensive characterization.

Experimental Workflow for Compound Identity Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Interpretation & Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification lcms LC-MS Analysis purification->lcms Primary Confirmation nmr NMR Spectroscopy purification->nmr Structural Elucidation ftir FTIR Spectroscopy purification->ftir Functional Group Analysis elemental Elemental Analysis purification->elemental Compositional Analysis interpretation Data Analysis and Comparison to Expected Structure lcms->interpretation nmr->interpretation ftir->interpretation elemental->interpretation confirmation Identity Confirmed interpretation->confirmation

Caption: A logical workflow for the synthesis, purification, and multi-technique analytical confirmation of a chemical compound's identity.

Detailed Experimental Protocol: LC-MS Analysis

This protocol provides a starting point for the LC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve the compound in 1 mL of LC-MS grade acetonitrile or methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for many small molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing compounds.

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Data Acquisition: Full scan mode to detect the molecular ion and tandem MS (MS/MS) or product ion scan mode to obtain fragmentation patterns for structural confirmation.

Expected LC-MS Data

The molecular formula for this compound is C7H7ClF3N3. The expected monoisotopic mass is approximately 225.02 g/mol .

Parameter Expected Result Interpretation
Retention Time (RT) Dependent on the specific LC conditions, but should be a sharp, single peak.Indicates the purity of the compound under the given chromatographic conditions.
[M+H]+ (m/z) ~226.03The protonated molecular ion, confirming the molecular weight of the compound.
Isotope Pattern A characteristic pattern for a molecule containing one chlorine atom (approximately 3:1 ratio for M and M+2 peaks).Confirms the presence of a single chlorine atom in the molecule.
MS/MS Fragmentation Key fragments corresponding to the loss of specific functional groups (e.g., -CH3, -NHNHCH3, -CF3).Provides structural information that can be used to confirm the connectivity of the molecule.

Conclusion

While LC-MS is an indispensable tool for the rapid and sensitive confirmation of the molecular weight and purity of this compound, a comprehensive approach is recommended for unequivocal identity confirmation. The integration of data from orthogonal techniques such as NMR and FTIR spectroscopy provides a higher level of confidence in the assigned structure, which is paramount in research and drug development. The protocols and comparative data presented in this guide offer a robust framework for the analytical characterization of this and other novel small molecules.

References

Purity assessment of synthesized 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine by elemental analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. This guide provides a comparative analysis of elemental analysis for assessing the purity of the novel compound, 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine, benchmarked against other prevalent analytical techniques.

Core Purity Assessment via Elemental Analysis

Elemental analysis is a destructive analytical technique that provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, chlorine and fluorine) within a sample.[1] This method is fundamental for verifying the empirical formula of a newly synthesized compound and offers a quantitative measure of its purity.[1][2] For a compound to be considered pure, the experimentally determined elemental composition should closely match the theoretically calculated values, typically within a deviation of ±0.3% to ±0.4%.[1][3]

Theoretical vs. Experimental Data Comparison

The expected and hypothetical experimental elemental analysis data for this compound (Molecular Formula: C₇H₇ClF₃N₃) are presented below.

ElementTheoretical Mass %Experimental Mass % (Hypothetical)Deviation
Carbon (C)34.7934.68-0.11%
Hydrogen (H)2.922.95+0.03%
Nitrogen (N)17.4017.29-0.11%
Chlorine (Cl)14.6814.75+0.07%
Fluorine (F)23.5923.45-0.14%

Comparative Purity Determination Methodologies

While elemental analysis is a robust method for purity confirmation, a comprehensive assessment often involves orthogonal techniques to provide a more complete purity profile.

Analytical MethodPrincipleInformation ProvidedKey AdvantagesLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases.Percentage composition of elements (C, H, N, S, Halogens).Provides fundamental confirmation of the empirical formula and a direct measure of bulk purity.[1][2]Destructive to the sample; does not identify the nature of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, identification and quantification of impurities with distinct signals.[3]Non-destructive, provides structural elucidation, and can quantify impurities.Reference standards may be needed for quantification; complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[]Number and relative abundance of impurities.High sensitivity and resolution for separating a wide range of compounds; can be used for purification.Requires method development; a suitable chromophore is often necessary for UV detection.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight confirmation and identification of impurities based on their mass.[]High sensitivity and specificity; provides molecular weight information.Can be difficult to quantify impurities without appropriate standards; ionization efficiencies can vary.
Gas Chromatography (GC) Separation of volatile components in a mixture.[]Purity assessment for volatile compounds and analysis of residual solvents.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocol: Elemental Analysis (Combustion Method)

The determination of carbon, hydrogen, and nitrogen content is typically performed using a CHN analyzer, which involves the following steps:

  • Sample Preparation: A precise amount of the dried, synthesized this compound (typically 1-3 mg) is weighed into a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process leads to the complete combustion of the organic material.

  • Reduction and Separation: The resulting gas mixture (CO₂, H₂O, N₂, and others) is passed through a reduction chamber to convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Halogen (Chlorine and Fluorine) content can be determined by methods such as Schöniger flask combustion followed by ion chromatography or titration.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow from the synthesis of the target compound to its comprehensive purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase cluster_evaluation Evaluation Phase Synthesis Synthesis of this compound Purification Initial Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Elemental_Analysis Elemental Analysis (CHNX) Purification->Elemental_Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS Data_Comparison Compare Experimental vs. Theoretical Data Elemental_Analysis->Data_Comparison NMR->Data_Comparison HPLC->Data_Comparison MS->Data_Comparison Purity_Confirmation Purity Confirmation (≥95%) Data_Comparison->Purity_Confirmation Deviation within acceptable limits Further_Purification Further Purification Required Data_Comparison->Further_Purification Deviation outside acceptable limits Further_Purification->Purification

Caption: Purity assessment workflow from synthesis to final confirmation.

References

Comparison Guide: Evaluating the Efficacy and Specificity of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine in p38 MAPK Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the hypothetical p38 MAPK inhibitor, 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine, with established alternatives. The experimental data, protocols, and pathway diagrams included are intended to assist researchers, scientists, and drug development professionals in designing robust control experiments for in vitro and cell-based kinase assays.

Comparative Data of p38 MAPK Inhibitors

The following table summarizes the inhibitory activity and cellular effects of this compound and other known p38 MAPK inhibitors. The data presented is hypothetical and for illustrative purposes.

CompoundTargetAssay TypeIC50 (nM)Cellular EC50 (µM)Cytotoxicity (CC50, µM)
This compound p38α MAPKIn vitro kinase751.2> 50
SB203580p38α/β MAPKIn vitro kinase500.625
BIRB 796p38α/β/γ/δ MAPKIn vitro kinase380.115
U0126MEK1/2In vitro kinase720.5> 50
Vehicle Control (DMSO)N/AN/AN/AN/A> 100

Experimental Protocols

In Vitro p38α MAPK Activity Assay (Luminescence-based)

This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATF2 substrate peptide

  • ATP

  • Assay buffer (e.g., Kinase-Glo® Max)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A known p38 MAPK inhibitor (e.g., SB203580) should be included as a positive control.

  • In a 96-well plate, add the test compounds, vehicle control (DMSO), and positive control to the appropriate wells.

  • Add the p38α MAPK enzyme and ATF2 substrate to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., ADP-Glo™).

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Calculate the IC50 values from the dose-response curves.

Cell-Based p38 MAPK Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit p38 MAPK activation in a cellular context by measuring the phosphorylation of its downstream target, MK2.

Materials:

  • Human cell line (e.g., HeLa or THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or Anisomycin (p38 MAPK activators)

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (anti-phospho-MK2, anti-total-MK2, anti-p38, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of the test compounds or controls for 1 hour.

  • Stimulate the cells with a p38 MAPK activator (e.g., 1 µg/mL LPS for 30 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of MK2 and p38.

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the extent of inhibition.

Visualizations

Signaling Pathway and Experimental Logic

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_controls Experimental Controls LPS LPS / Anisomycin MKK3_6 MKK3/6 LPS->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Phosphorylates Test_Compound 3-Chloro-2-(1-methylhydrazinyl) -5-(trifluoromethyl)pyridine Test_Compound->p38 Inhibits (Hypothesized) SB203580 SB203580 (p38α/β Inhibitor) SB203580->p38 Inhibits BIRB796 BIRB 796 (Pan-p38 Inhibitor) BIRB796->p38 Inhibits U0126 U0126 (MEK1/2 Inhibitor) U0126->MKK3_6 Does Not Inhibit (Specificity Control) experimental_workflow start Start: Compound Library invitro_assay In Vitro Kinase Assay Objective: Determine direct enzyme inhibition Method: Luminescence-based assay Output: IC50 value start->invitro_assay cell_based_assay Cell-Based Assay Objective: Assess cellular potency and target engagement Method: Western blot for phospho-MK2 Output: EC50 value invitro_assay->cell_based_assay Active Compounds cytotoxicity_assay Cytotoxicity Assay Objective: Evaluate off-target toxicity Method: MTT or similar assay Output: CC50 value cell_based_assay->cytotoxicity_assay Potent Compounds specificity_assay Specificity/Selectivity Assay Objective: Profile off-target kinase inhibition Method: Kinome-wide screening panel Output: Selectivity profile cytotoxicity_assay->specificity_assay Non-toxic Compounds end End: Lead Candidate specificity_assay->end Selective Compounds

Efficacy of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine: A Comparative Analysis with Commercial Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug and pesticide development are constantly seeking novel compounds with improved efficacy and safety profiles. One such molecule of interest is 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine. However, a comprehensive review of publicly available scientific literature and experimental data reveals a significant gap in our understanding of its direct insecticidal efficacy. This guide, therefore, serves to highlight the current informational landscape and provide a framework for future comparative studies against established commercial pesticides.

Currently, there is a lack of published, peer-reviewed studies detailing the specific insecticidal activity of this compound. Searches for quantitative data such as LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%) values, mortality rates against common agricultural or public health pests, and detailed experimental protocols for this specific compound have not yielded any results. The available information primarily identifies it as a chemical intermediate in synthetic chemistry.

While direct data is absent, the broader class of compounds to which it belongs—trifluoromethylpyridine derivatives—is well-established in the agrochemical industry for exhibiting potent insecticidal, herbicidal, and fungicidal properties. The trifluoromethyl group is known to enhance the biological activity of many molecules.

The Path Forward: A Proposed Framework for Efficacy Evaluation

To ascertain the potential of this compound as a viable pesticide, a rigorous experimental workflow is necessary. The following diagram outlines a proposed experimental plan to gather the requisite data for a meaningful comparison with commercial standards.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Dose-Response Assays cluster_2 Phase 3: Comparative Efficacy Trials cluster_3 Phase 4: Data Analysis & Reporting A Synthesis & Purification of This compound D Range-Finding Studies to Determine Test Concentrations A->D B Selection of Representative Commercial Pesticides (e.g., Neonicotinoids, Pyrethroids) E Definitive Bioassays to Determine LC50/LD50 Values B->E C Selection of Target Pest Species (e.g., Aphids, Mites, Lepidoptera) C->E D->E Concentration Selection F Direct Contact & Ingestion Assays E->F G Residual Activity Assays on Various Surfaces E->G H Systemic Activity Assays (for relevant pests) E->H I Statistical Analysis of Efficacy Data F->I G->I H->I J Generation of Comparative Data Tables I->J K Publication of Findings J->K

Figure 1. Proposed experimental workflow for evaluating the insecticidal efficacy of this compound.

Hypothetical Data Presentation for Comparative Analysis

To facilitate future research and provide a clear structure for presenting findings, the following tables illustrate how quantitative data for this compound, once obtained, could be compared against common commercial pesticides.

Table 1: Comparative Acute Toxicity (LC50) Against Common Pests

CompoundPest SpeciesLC50 (µg/cm²) - Topical ApplicationLC50 (ppm) - Leaf Dip Assay
This compoundMyzus persicae (Green Peach Aphid)Data Not AvailableData Not Available
Tetranychus urticae (Two-spotted Spider Mite)Data Not AvailableData Not Available
Plutella xylostella (Diamondback Moth)Data Not AvailableData Not Available
Imidacloprid (Neonicotinoid)Myzus persicae[Insert Published Data][Insert Published Data]
Bifenthrin (Pyrethroid)Tetranychus urticae[Insert Published Data][Insert Published Data]
Chlorantraniliprole (Diamide)Plutella xylostella[Insert Published Data][Insert Published Data]

Table 2: Comparative Residual Activity on Different Surfaces

CompoundSurface TypePest SpeciesMortality (%) at 24hMortality (%) at 72h
This compoundLeaf SurfaceMyzus persicaeData Not AvailableData Not Available
GlassTribolium castaneum (Red Flour Beetle)Data Not AvailableData Not Available
Deltamethrin (Pyrethroid)Leaf SurfaceMyzus persicae[Insert Published Data][Insert Published Data]
GlassTribolium castaneum[Insert Published Data][Insert Published Data]

Detailed Experimental Protocols

Should research be undertaken, the following methodologies for key experiments would be essential for generating robust and comparable data.

Topical Application Bioassay
  • Objective: To determine the contact toxicity of the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone).

    • Select healthy, uniform-sized adult insects or late-instar larvae.

    • Apply a precise volume (e.g., 0.5 µL) of each dilution to the dorsal thorax of each insect using a micro-applicator.

    • Control insects are treated with solvent only.

    • House the treated insects in ventilated containers with access to food and water.

    • Assess mortality at 24, 48, and 72 hours post-application.

    • Use the mortality data to calculate the LD50 value through probit analysis.

Leaf Dip Bioassay
  • Objective: To determine the ingestion and contact toxicity of the test compound.

  • Procedure:

    • Prepare aqueous serial dilutions of the test compound, including a surfactant to ensure even leaf coverage.

    • Excise leaves of a suitable host plant.

    • Dip each leaf in a test solution for a standardized time (e.g., 30 seconds).

    • Allow the leaves to air dry.

    • Place the treated leaves in a petri dish or other suitable container.

    • Introduce a known number of test insects onto the leaves.

    • Assess mortality at 24, 48, and 72 hours.

    • Calculate the LC50 value from the resulting data.

Conclusion

While the chemical structure of this compound suggests potential biological activity, a definitive comparison of its efficacy with commercial pesticides is not possible at this time due to a lack of publicly available data. The framework and methodologies outlined in this guide are intended to provide a clear path for researchers to generate the necessary data to fully evaluate its potential as a novel insecticide. Such research would be a valuable contribution to the field of crop protection and pest management.

A Comparative Guide to the Cross-Reactivity of Trifluoromethylpyridine Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of several trifluoromethylpyridine analogs, supported by experimental data from immunoassays. Understanding the specificity of antibodies to these compounds is crucial for the development of accurate and reliable analytical methods in various fields, including agrochemical monitoring and pharmaceutical research. This document summarizes quantitative cross-reactivity data, presents a detailed experimental protocol for a common immunoassay, and visualizes the principles and workflows involved.

Data Presentation: Cross-Reactivity of Trifluoromethylpyridine Analogs

The following tables summarize the cross-reactivity of antibodies raised against specific trifluoromethylpyridine-containing herbicides with structurally related analogs. The data is derived from indirect competitive enzyme-linked immunosorbent assays (ic-ELISA), a common technique for quantifying small molecules.

Table 1: Cross-Reactivity of Polyclonal Antibodies to Haloxyfop-P-methyl [1]

CompoundChemical StructureIC50 (μg/L)Cross-Reactivity (%)
Haloxyfop-P-methyl (R)-2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, methyl ester41.9 100
Haloxyfop(±)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid45.292.7
Quizalofop-P-ethylethyl (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate>1000<4.2
Fenoxaprop-P-ethylethyl (2R)-2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate>1000<4.2
Cyhalofop-butylbutyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate>1000<4.2

Data sourced from a study by Bao et al. (2010).[1]

Interpretation of Data: The polyclonal antibodies demonstrate high specificity for Haloxyfop-P-methyl and its racemic form, Haloxyfop. The significant cross-reactivity with Haloxyfop (92.7%) is expected due to the minor structural difference (methyl ester vs. carboxylic acid). In contrast, there is negligible cross-reactivity with other aryloxyphenoxypropionate herbicides that lack the trifluoromethylpyridine moiety, highlighting the antibody's specificity to this core structure.[1]

Table 2: Cross-Reactivity of a Fluroxypyr-Specific ELISA [2]

CompoundStructureCross-Reactivity (%)
Fluroxypyr 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid100
Fluroxypyr metabolite4-amino-3,5-dichloro-6-fluoro-2-methoxypyridineSignificant*
Other pyridine metabolites and agrochemicalsNot specifiedNot significant

*Precise percentage not available in the cited literature, but noted as significant within the assay's linear working range.[2]

Interpretation of Data: The ELISA for fluroxypyr shows high specificity for the parent compound. A key metabolite, where the acetic acid moiety is replaced by a methyl group, shows significant cross-reactivity. This is an important consideration in metabolic studies, as the assay may detect both the parent compound and this metabolite. Other tested compounds with different substitutions on the pyridine ring did not show significant cross-reactivity.[2]

Experimental Protocols

The following is a detailed methodology for a typical indirect competitive ELISA used to assess the cross-reactivity of small molecules like trifluoromethylpyridine analogs.

Indirect Competitive ELISA Protocol

  • Coating:

    • Microtiter plate wells are coated with a hapten-protein conjugate (e.g., Haloxyfop-Ovalbumin) diluted in a coating buffer (e.g., 100 mM bicarbonate/carbonate buffer, pH 9.6).

    • The plate is incubated overnight at 4°C to allow for the adsorption of the conjugate to the well surface.[1][2]

  • Washing:

    • The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.[2]

  • Blocking:

    • A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any remaining non-specific binding sites on the polystyrene surface.

    • The plate is incubated for 1-2 hours at room temperature.[2]

  • Competitive Reaction:

    • Standards of the trifluoromethylpyridine analog or unknown samples are added to the wells.

    • Immediately following, a limited amount of the specific primary antibody (e.g., rabbit anti-Haloxyfop) is added.

    • The plate is incubated for a defined period (e.g., 1 hour at 37°C) to allow for competition between the free analog in the sample/standard and the coated hapten-protein conjugate for binding to the antibody.[2]

  • Washing:

    • The plate is washed as in step 2 to remove unbound antibodies and analogs.

  • Detection:

    • An enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) is added to each well. This antibody will bind to the primary antibody that is bound to the coated hapten-protein conjugate.

    • The plate is incubated for 1 hour at room temperature.

  • Washing:

    • The plate is washed as in step 2 to remove the unbound secondary antibody.

  • Substrate Addition and Measurement:

    • A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the secondary antibody will catalyze a color change.

    • The reaction is stopped after a specific time with a stop solution (e.g., 2M H₂SO₄).

    • The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of the trifluoromethylpyridine analog in the sample.[1][2]

Mandatory Visualization

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction & Detection cluster_readout Signal Generation & Readout p1 1. Coating with Hapten-Protein Conjugate p2 2. Washing p1->p2 p3 3. Blocking p2->p3 r1 4. Add Sample/Standard & Primary Antibody p3->r1 r2 5. Washing r1->r2 r3 6. Add Enzyme-Conjugated Secondary Antibody r2->r3 r4 7. Washing r3->r4 s1 8. Add Substrate r4->s1 s2 9. Stop Reaction s1->s2 s3 10. Measure Absorbance s2->s3

Caption: Experimental Workflow of an Indirect Competitive ELISA.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface cluster_solution Sample & Reagent Solution Hapten Coated Hapten Secondary_Ab Enzyme-Linked Secondary Ab Hapten->Secondary_Ab Binds to primary Ab Free_Hapten Free Hapten (Analyte) Antibody Primary Antibody Free_Hapten->Antibody Binds in solution Antibody->Hapten Binds to coated hapten Substrate Substrate Secondary_Ab->Substrate Enzyme action Product Colored Product Substrate->Product Conversion

Caption: Principle of Competitive Immunoassay for Small Molecules.

References

Validating the Mechanism of Action for Novel Pyridine-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its unique electronic properties and synthetic tractability have made it a privileged structure in the quest for novel therapeutics, particularly in oncology.[1][2][3] This guide provides a comparative analysis of novel pyridine-based compounds, focusing on validating their mechanism of action through established experimental protocols and performance data against existing alternatives.

Overview of Pyridine-Based Compounds and Mechanisms of Action

Pyridine derivatives have demonstrated a broad spectrum of anticancer activities by modulating critical cellular pathways.[4] Key mechanisms of action include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. This guide will focus on compounds targeting VEGFR-2, PIM-1, and tubulin polymerization, offering a comparative look at their efficacy.

Comparative Efficacy of Novel Pyridine-Based Compounds

The following tables summarize the quantitative data on the performance of novel pyridine-based compounds against various cancer cell lines and molecular targets. These are compared with standard-of-care chemotherapeutic agents where data is available.

Table 1: In Vitro Cytotoxicity of Pyridine-Based Compounds Against Cancer Cell Lines
Compound IDTarget/ClassCell LineIC50 (µM)AlternativeAlternative IC50 (µM)Reference
Compound 8e Pyridine-UreaMCF-7 (Breast)0.22 (48h) / 0.11 (72h)Doxorubicin1.93 (48h)[5]
Compound 8n Pyridine-UreaMCF-7 (Breast)1.88 (48h) / 0.80 (72h)Doxorubicin1.93 (48h)[5]
Compound 12 Pyridine-OxadiazoleMCF-7 (Breast)0.5Doxorubicin2.14[6]
Compound 12 Pyridine-OxadiazoleHepG2 (Liver)5.27Doxorubicin2.48[6]
Compound 5a CyanopyridoneMCF-7 (Breast)1.77Taxol8.48[7]
Compound 5e CyanopyridoneMCF-7 (Breast)1.39Taxol8.48[7]
Compound 6b CyanopyridoneHepG2 (Liver)2.68Taxol14.60[7]
Compound 5a CyanopyridoneHepG2 (Liver)2.71Taxol14.60[7]
Compound 3 Pyridine-ThiazoleHCT-116 (Colon)0.57DoxorubicinNot Specified[4]
Compound 4 Pyridine-ThiazoleMCF-7 (Breast)1.25DoxorubicinNot Specified[4]
Table 2: Kinase Inhibitory Activity of Pyridine-Based Compounds
Compound IDTarget KinaseIC50 (nM)AlternativeAlternative IC50 (nM)Reference
Compound 12 PIM-114.3Staurosporine16.7[6]
Compound 8b VEGFR-25000SorafenibNot Specified[5]
Compound 8e VEGFR-23930SorafenibNot Specified[5]
Compound 26 VRK1150--[8]

Experimental Protocols for Mechanism of Action Validation

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to characterize the mechanism of action of these novel compounds.

Kinase Inhibition Assays

The inhibitory effect of pyridine-based compounds on specific kinases is a common mechanism. Here are example protocols for VEGFR-2 and PIM-1 kinase assays.

VEGFR-2 Kinase Assay Protocol

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. A luminescence-based format, such as the Kinase-Glo™ MAX assay, is commonly used to quantify ATP consumption, which is inversely proportional to kinase inhibition.[1][9]

  • Materials: Recombinant human VEGFR-2, 5x Kinase Buffer, ATP, PTK Substrate (Poly-Glu,Tyr 4:1), test compound, and Kinase-Glo™ MAX reagent.

  • Procedure:

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

    • Add the master mix to the wells of a 96-well plate.

    • Add the test compound at various concentrations to the "Test Inhibitor" wells and a diluent solution to the "Blank" and "Positive Control" wells.

    • Initiate the kinase reaction by adding diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the reaction and detect the remaining ATP by adding Kinase-Glo™ MAX reagent.

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.[1][9]

PIM-1 Kinase Assay Protocol

A common method for assessing PIM-1 inhibition is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a suitable choice.[10][11]

  • Materials: Recombinant human PIM-1, Kinase Buffer, ATP, substrate peptide, test compound, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • Add the test compound or DMSO (control) to the wells of a 384-well plate.

    • Add the PIM-1 enzyme to the wells.

    • Add the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Record luminescence.[11]

Tubulin Polymerization Assay

This assay determines if a compound inhibits the formation of microtubules from tubulin dimers. This can be monitored by an increase in fluorescence when a reporter dye binds to polymerized microtubules.[12][13]

  • Materials: Purified tubulin, assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, glycerol, fluorescent reporter (e.g., DAPI), and test compound.

  • Procedure:

    • In a 96-well plate, add the assay buffer, GTP, glycerol, and DAPI.

    • Add the test compound at various concentrations.

    • Initiate polymerization by adding purified tubulin.

    • Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader.

    • The rate of polymerization and the maximum polymer mass can be used to determine the inhibitory activity of the compound.[14]

Cellular Assays for Apoptosis and Cell Cycle Analysis

Western Blot for Apoptosis Markers

Western blotting can detect key proteins involved in apoptosis, such as cleaved caspases and PARP, to confirm if a compound induces programmed cell death.[15][16][17]

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP).

    • Incubate with a corresponding secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the extent of apoptosis induction.[16]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a compound.[18][19][20][21][22]

  • Procedure:

    • Treat cells with the test compound for a desired duration.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate the cells to allow for DNA staining.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram is analyzed to determine the distribution of cells in each phase of the cell cycle.[21]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PyridineCompound Novel Pyridine Compound PyridineCompound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition by novel pyridine compounds.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates expression Bad Bad (pro-apoptotic) PIM1->Bad Inactivates cMyc c-Myc PIM1->cMyc Stabilizes CellSurvival Cell Survival & Proliferation Bad->CellSurvival Inhibits Apoptosis cMyc->CellSurvival Promotes Proliferation PyridineCompound Novel Pyridine Compound PyridineCompound->PIM1 Inhibits Experimental_Workflow Compound Novel Pyridine Compound KinaseAssay In Vitro Kinase Assay (e.g., VEGFR-2, PIM-1) Compound->KinaseAssay TubulinAssay Tubulin Polymerization Assay Compound->TubulinAssay CellCulture Cancer Cell Lines (e.g., MCF-7, HepG2) Compound->CellCulture Treat Cells Mechanism Mechanism of Action Validation KinaseAssay->Mechanism TubulinAssay->Mechanism Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity Apoptosis Apoptosis Analysis (Western Blot) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle Cytotoxicity->Mechanism Apoptosis->Mechanism CellCycle->Mechanism

References

A Comparative Guide to the Synthetic Efficiency of Routes to Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds is a cornerstone of modern medicinal and agrochemical development. This substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the efficient synthesis of trifluoromethylpyridines is of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to these valuable compounds, supported by experimental data to benchmark their efficiency.

Primary Synthetic Strategies

There are three principal strategies for the synthesis of trifluoromethylpyridines:

  • Halogen Exchange (Halex) Reactions: This widely used industrial method involves the substitution of chlorine atoms in a trichloromethyl group with fluorine. The starting materials, trichloromethylpyridines, are typically prepared by the chlorination of methylpyridines (picolines). The subsequent fluorination can be performed in a stepwise or simultaneous fashion, often in the vapor phase at high temperatures.

  • Pyridine Ring Construction (Cyclocondensation): This approach assembles the trifluoromethylated pyridine ring from acyclic precursors. A key building block containing the trifluoromethyl group is reacted with other components to form the heterocyclic system. This method offers a high degree of control over the final substitution pattern.

  • Direct Trifluoromethylation: This strategy introduces a trifluoromethyl group directly onto a pre-formed pyridine ring. This can be achieved through reactions involving trifluoromethyl radical species or nucleophilic trifluoromethylating agents.

Quantitative Comparison of Synthetic Routes

The following tables summarize the quantitative data for key examples of trifluoromethylpyridine synthesis, categorized by the synthetic strategy.

Table 1: Halogen Exchange Reactions
ProductStarting MaterialReagents & ConditionsYieldReference
2,3-Dichloro-5-(trifluoromethyl)pyridine2,3-Dichloro-5-(trichloromethyl)pyridineAnhydrous HF, HgO, -20°C to 35°C, 22 h100% conversion, 98% selectivity
2,3-Dichloro-5-(trifluoromethyl)pyridine2,3-Dichloro-5-(trichloromethyl)pyridineAnhydrous HF, catalyst, 170°C, 11 h65%
2,3-Dichloro-5-(trifluoromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridineCl2, FeCl3, 150-170°C, 18 hNot specified, 163g product from 363g starting material
2-Chloro-5-(trifluoromethyl)pyridine3-PicolineSimultaneous vapor-phase chlorination/fluorination, >300°C, transition metal catalystGood yield
Chloro-bis(trifluoromethyl)pyridinesLutidinesSimultaneous vapor-phase chlorination/fluorination60-80%
Table 2: Pyridine Ring Construction (Cyclocondensation)
ProductStarting MaterialsReagents & ConditionsYieldReference
2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives3-Aminoindazole derivatives, Ethyl 4,4,4-trifluoroacetoacetateMeOH/H3PO4 (4/1), reflux, 24 hReasonable to good yields
2-TrifluoromethylpyrrolesTrifluoromethyloxazolones, Electron-deficient alkenesBaseGood yields
Table 3: Direct Trifluoromethylation
ProductStarting MaterialReagents & ConditionsYieldReference
TrifluoromethylpyridinesPyridinium iodide saltsTrifluoroacetic acid, Ag2CO3, DMFGood yield, excellent regioselectivity
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine5-Nitro-3-(trifluoromethyl)pyridin-2-olSOCl2, DMF, 100°C, 10 h86%

Experimental Protocols

Halogen Exchange: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • Materials: 2,3-dichloro-5-(trichloromethyl)pyridine (106.16 g, 0.4 mol), anhydrous hydrogen fluoride (180 g, 9 mol), mercuric oxide.

  • Procedure:

    • To a polyethylene reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride.

    • Cool the mixture to -20°C.

    • Slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35°C.

    • Stir the reaction for approximately 22 hours until the system appears gray-white.

    • Filter the reaction mixture.

    • Neutralize the filtrate with sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

Pyridine Ring Construction: Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one Derivatives
  • Materials: Substituted 3-aminoindazole, ethyl 4,4,4-trifluoroacetoacetate, methanol, phosphoric acid.

  • Procedure:

    • Prepare a 4:1 mixture of methanol and phosphoric acid.

    • Dissolve the 3-aminoindazole derivative and ethyl 4,4,4-trifluoroacetoacetate in the solvent mixture.

    • Reflux the reaction mixture for 24 hours.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction and isolate the product, typically by purification on silica gel.

Direct Trifluoromethylation: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • Materials: 5-Nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), thionyl chloride (SOCl2, 18.45 mL, 253 mmol), N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol).

  • Procedure:

    • To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol, add thionyl chloride.

    • Add DMF and heat the mixture at 100°C for 10 hours.

    • Concentrate the solution under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

    • Wash the combined organic extracts with brine, dry over MgSO4, filter, and concentrate to yield the product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies.

Halogen_Exchange Picoline Picoline Trichloromethylpyridine Trichloromethylpyridine Picoline->Trichloromethylpyridine Chlorination Trifluoromethylpyridine Trifluoromethylpyridine Trichloromethylpyridine->Trifluoromethylpyridine Fluorination (Halex)

Caption: Halogen Exchange Pathway.

Ring_Construction CF3_Building_Block CF3-Containing Building Block Trifluoromethylpyridine Trifluoromethylpyridine CF3_Building_Block->Trifluoromethylpyridine Cyclocondensation Acyclic_Precursors Acyclic Precursors Acyclic_Precursors->Trifluoromethylpyridine Cyclocondensation

Caption: Pyridine Ring Construction Pathway.

Direct_Trifluoromethylation Pyridine Pyridine Trifluoromethylpyridine Trifluoromethylpyridine Pyridine->Trifluoromethylpyridine Direct Trifluoromethylation CF3_Source CF3 Source (e.g., CF3 radical) CF3_Source->Trifluoromethylpyridine Direct Trifluoromethylation

Caption: Direct Trifluoromethylation Pathway.

Spectroscopic Analysis: A Comparative Guide to 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed spectroscopic comparison of the heterocyclic compound 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine with its synthetic precursors, 2,3-dichloro-5-(trifluoromethyl)pyridine and methylhydrazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing objective experimental data to facilitate characterization and analysis.

Introduction

This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its structural confirmation and purity assessment rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signatures of this target molecule in relation to its precursors is crucial for reaction monitoring and final product verification.

The synthesis of this compound typically involves the nucleophilic substitution of a chlorine atom on the 2,3-dichloro-5-(trifluoromethyl)pyridine ring with methylhydrazine. This transformation leads to distinct changes in the spectroscopic properties of the molecule, which are detailed in this guide.

Synthetic Pathway

The logical relationship between the precursors and the final product is illustrated in the following synthetic pathway.

Synthetic Pathway Synthesis of this compound 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine final_product This compound 2,3-dichloro-5-(trifluoromethyl)pyridine->final_product + methylhydrazine methylhydrazine methylhydrazine->final_product

Caption: Synthetic route to the target compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. Please note that while extensive data is available for the precursors, experimental spectra for the final product, this compound, are not widely published. The data presented for the final product is based on predicted values and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted for the final product)

CompoundChemical Shift (δ ppm) and Multiplicity
2,3-dichloro-5-(trifluoromethyl)pyridine[1]8.45 (d, J=2.1 Hz, 1H), 7.95 (d, J=2.1 Hz, 1H)
Methylhydrazine[2]3.6 (s, 2H, NH₂), 2.5 (s, 3H, CH₃)
This compoundExpected: Aromatic protons ~8.0-8.5 ppm, N-CH₃ ~2.5-3.0 ppm, NH protons (variable)

Table 2: ¹³C NMR Data (Predicted for the final product)

CompoundChemical Shift (δ ppm)
2,3-dichloro-5-(trifluoromethyl)pyridineData not readily available in searched resources.
MethylhydrazineData not readily available in searched resources.
This compoundExpected: Aromatic carbons ~110-160 ppm, CF₃ carbon ~120-130 ppm (q), N-CH₃ ~30-40 ppm
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹) and Functional Group
2,3-dichloro-5-(trifluoromethyl)pyridine[3][4][5]~1600 (C=C aromatic), ~1350 (C-F stretch), ~800 (C-Cl stretch)
Methylhydrazine[2][6]~3300-3400 (N-H stretch), ~2800-3000 (C-H stretch)
This compoundExpected: ~3200-3400 (N-H stretch), ~2800-3000 (C-H stretch), ~1600 (C=C aromatic), ~1350 (C-F stretch)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragments
2,3-dichloro-5-(trifluoromethyl)pyridine[3][M]⁺ at m/z 215/217/219 (isotope pattern for 2 Cl)
Methylhydrazine[2][7][M]⁺ at m/z 46
This compoundExpected: [M]⁺ at m/z 225/227 (isotope pattern for 1 Cl)

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the ion source, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Spectroscopic Interpretation and Comparison

  • NMR Spectroscopy: The ¹H NMR spectrum of 2,3-dichloro-5-(trifluoromethyl)pyridine is characterized by two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.[1] Methylhydrazine exhibits two singlets for the NH₂ and CH₃ protons.[2] For the final product, This compound , the aromatic signals are expected to shift due to the introduction of the methylhydrazinyl group. New signals corresponding to the N-CH₃ and NH protons would also be present.

  • IR Spectroscopy: The IR spectrum of 2,3-dichloro-5-(trifluoromethyl)pyridine is dominated by absorptions characteristic of the pyridine ring, C-F, and C-Cl bonds. Methylhydrazine shows characteristic N-H and C-H stretching vibrations. The IR spectrum of the final product is expected to be a composite of these features, with the notable appearance of N-H stretching bands from the hydrazinyl moiety.

  • Mass Spectrometry: The mass spectrum of 2,3-dichloro-5-(trifluoromethyl)pyridine displays a characteristic isotopic cluster for two chlorine atoms.[3] Methylhydrazine shows a molecular ion peak at m/z 46.[2][7] The mass spectrum of This compound is expected to show a molecular ion with an isotopic pattern indicative of one chlorine atom, and fragmentation patterns corresponding to the loss of moieties such as the methyl or hydrazinyl groups.

Conclusion

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine. Adherence to these protocols is critical for mitigating risks and ensuring compliance with regulatory standards.

Hazard Identification and Assessment

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) Potentially toxic if swallowed, in contact with skin, or inhaled, a characteristic of many hydrazine derivatives.[1]
Skin Corrosion/Irritation Likely to cause skin irritation.[2]
Serious Eye Damage/Irritation May cause serious eye irritation.[2]
Flammability The presence of an organic structure suggests it may be a flammable liquid and vapor.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]
Carcinogenicity Many hydrazine derivatives are suspected of causing cancer.[1]
Aquatic Toxicity Likely to be harmful or toxic to aquatic life with long-lasting effects.[4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against exposure. The following table summarizes the required PPE based on the assumed hazards.

PPE CategorySpecificationPurpose
Eye/Face Protection Chemical safety goggles and a face shield where splashing is possible.[6][7]To protect eyes from splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to check the glove manufacturer's compatibility chart.[7][8]To prevent skin contact and absorption.[9]
Body Protection A laboratory coat, closed-toe shoes, and long pants. For larger quantities or spills, a chemical-resistant apron may be necessary.[7][10]To minimize skin exposure.
Respiratory Protection All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8] A NIOSH-approved respirator may be necessary if there is a risk of exposure exceeding permissible limits.[7]To prevent inhalation of harmful vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to contain and clean up the material safely.

For a small spill:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Ventilation : Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Containment : Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[8][9]

  • Collection : Carefully collect the absorbed material and any contaminated cleaning materials into a suitable, clearly labeled container for hazardous waste disposal.[6][8]

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

For a large spill:

  • Evacuate : Evacuate the immediate area.[7]

  • Emergency Response : Alert your institution's emergency response team or Environmental Health and Safety (EHS) department.[11]

  • Containment (if safe) : If it can be done without risk, close doors to the affected area to contain vapors.

  • Provide Information : Furnish the emergency response team with the safety data information for the spilled material.

Detailed Disposal Protocol

The proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety. This compound must be treated as hazardous waste.[8][9]

Experimental Protocol for Disposal:

  • Waste Segregation and Collection :

    • Designate a specific, properly labeled hazardous waste container for this compound waste.[7] The container must be compatible with the chemical.

    • The label must clearly state "Hazardous Waste" and the full chemical name.[7]

    • Do not mix this waste with other waste streams unless compatibility has been verified.[7] Halogenated organic waste should be kept separate from non-halogenated waste.[12]

    • This includes the pure compound, solutions, and any contaminated materials like pipette tips, gloves, and absorbent pads.[9]

  • Container Management :

    • Keep the waste container tightly closed when not in use.[8]

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[9][11]

  • Treatment and Final Disposal :

    • Incineration : The recommended method for the disposal of halogenated organic compounds is incineration in a licensed hazardous waste incineration facility.[3][10] This facility should be equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10]

    • Professional Disposal Service : Engage a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical.[7][10] These professionals are trained in handling hazardous materials and are knowledgeable about federal, state, and local regulations.

  • Documentation :

    • Maintain accurate records of the generated waste and its disposal, in compliance with institutional and regulatory requirements.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_ppe Safety First cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Chemical Waste Generated: This compound ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe container Select Designated Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste' & Full Chemical Name container->label_container transfer Carefully Transfer Waste (Pure compound, solutions, contaminated materials) label_container->transfer seal Securely Seal Container transfer->seal storage_area Store in Designated, Well-Ventilated Area seal->storage_area disposal_service Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage_area->disposal_service documentation Maintain Disposal Records disposal_service->documentation

References

Essential Safety and Logistical Guidance for 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Safe Handling and Disposal

The following document provides critical safety and logistical information for the handling and disposal of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine. This guide is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the most current Safety Data Sheet (SDS) for this specific compound or a close structural analog.

Quantitative Safety Data Summary

Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. The following table summarizes quantitative data from structurally similar compounds, such as halogenated and trifluoromethylated pyridines, to provide a conservative safety profile.

ParameterValueSource Analogy
Flash Point ~52 °C - 65 °C (closed cup)3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine[1], 2-Chloro-5-(trifluoromethyl)pyridine[2]
Boiling Point ~50-55 °C at 11 mmHg3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine[1]
Density ~1.524 g/mL at 25 °C3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine[1]
GHS Hazard Statements H226, H315, H319, H3353-Chloro-2-fluoro-5-(trifluoromethyl)pyridine[1][3]

GHS Hazard Statement Key:

  • H226: Flammable liquid and vapor.[1][3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][5]

Experimental Protocol: Safe Handling and Use

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Pre-Experiment Preparation:

  • 1.1. Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the chemical to be used, potential reaction byproducts, and emergency procedures.

  • 1.2. SDS Review: Obtain and review the most relevant and recent Safety Data Sheet (SDS). If an exact match is not available, consult the SDS for closely related structural analogs.

  • 1.3. Fume Hood Verification: Ensure the chemical fume hood to be used is certified and functioning correctly.[6]

  • 1.4. Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[7][8] Have a spill kit with appropriate absorbent materials (e.g., sand, vermiculite) readily available.[6]

2. Personal Protective Equipment (PPE) Donning:

  • 2.1. Eye Protection: Wear chemical safety goggles with side shields.[9] A face shield may be required for splash hazards.[8]

  • 2.2. Hand Protection: Wear butyl rubber or PVA gloves. Nitrile gloves may not be recommended for prolonged contact.[7] Always check the manufacturer's glove compatibility chart.

  • 2.3. Body Protection: Wear a flame-resistant lab coat, fully buttoned.[8] For larger quantities or splash potential, a chemical-resistant apron is also recommended.[8]

  • 2.4. Respiratory Protection: If there is a risk of exceeding exposure limits or generating aerosols, a respirator may be necessary. Personnel must be medically cleared and fit-tested to wear a respirator.[7]

3. Chemical Handling and Experimental Procedure:

  • 3.1. Work Area: All handling of this chemical must be conducted within a certified chemical fume hood.[7]

  • 3.2. Grounding: Use grounding and bonding straps for all containers and receiving equipment to prevent static discharge, especially during transfers.[3][10]

  • 3.3. Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[9][11] Use only non-sparking tools.[9][10]

  • 3.4. Aliquoting and Dispensing: When transferring the chemical, use a closed system where possible.[10] Dispense slowly to minimize splashing and aerosol generation.

  • 3.5. Post-Handling: After handling, thoroughly wash hands with soap and water.[9] Decontaminate all work surfaces.[8]

4. Storage:

  • 4.1. Container: Store in a tightly closed, properly labeled container.[3][7]

  • 4.2. Location: Store in a cool, dry, well-ventilated, and secured area designated for flammable and hazardous chemicals.[7][9]

  • 4.3. Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and acids.[7]

Disposal Plan

1. Waste Collection:

  • 1.1. Waste Container: Collect all waste containing this compound in a dedicated, sealable, and properly labeled waste container.[7]

  • 1.2. Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • 2.1. Small Spills: For minor spills within a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[6] Collect the absorbed material into a sealed container for disposal.[6]

  • 2.2. Large Spills: In the event of a large spill, evacuate the area immediately, secure the location, and contact your institution's EHS or emergency response team.[7][8]

3. Final Disposal:

  • 3.1. EHS Coordination: All chemical waste must be disposed of through your institution's EHS office in accordance with local, regional, and national regulations.[10]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response A Risk Assessment B Review SDS A->B C Verify Fume Hood & Safety Equipment B->C D Don PPE (Goggles, Butyl Gloves, Lab Coat) C->D E Work in Fume Hood D->E F Ground Equipment E->F N Small Spill E->N O Large Spill E->O G No Ignition Sources F->G H Conduct Experiment G->H I Decontaminate Workspace H->I J Store in Cool, Dry, Ventilated Area H->J L Collect Waste in Sealed Container H->L K Segregate Incompatibles J->K M Dispose via EHS L->M P Absorb & Collect for Disposal N->P Q Evacuate & Call Emergency Response O->Q P->M

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.